molecular formula C8H6N2S2 B2638715 4-imino-4H-3,1-benzothiazine-2-thiol CAS No. 793716-07-1

4-imino-4H-3,1-benzothiazine-2-thiol

Cat. No.: B2638715
CAS No.: 793716-07-1
M. Wt: 194.27
InChI Key: FSEZVWZOQJCZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-imino-4H-3,1-benzothiazine-2-thiol is a useful research compound. Its molecular formula is C8H6N2S2 and its molecular weight is 194.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,1-benzothiazine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c9-7-5-3-1-2-4-6(5)10-8(11)12-7/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBYIQXWJQSZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SC(=S)N=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-imino-4H-3,1-benzothiazine-2-thiol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-imino-4H-3,1-benzothiazine-2-thiol: Structure, Synthesis, and Potential

Introduction: Unveiling a Scaffold of Potential

The landscape of medicinal chemistry is perpetually driven by the exploration of novel heterocyclic scaffolds. Among these, benzothiazine derivatives represent a privileged class of compounds, demonstrating a vast spectrum of biological activities.[1][2] This guide focuses on a specific, yet underexplored member of this family: This compound . This molecule, characterized by the fusion of a benzene ring to a 1,3-thiazine core and bearing distinct imino and thiol functionalities, stands as a compelling candidate for further investigation in drug discovery and materials science.

While direct literature on this exact structure is sparse, this guide will provide a comprehensive technical overview by leveraging established principles of heterocyclic chemistry and drawing scientifically-grounded parallels from closely related analogues, such as 4H-3,1-benzothiazin-4-ones and various benzothiazoles.[3][4] We will delve into its fundamental chemical properties, propose a robust synthetic pathway, predict its spectroscopic signature, and explore its potential reactivity and applications for researchers, scientists, and drug development professionals.

PART 1: Core Chemical Structure and Inherent Tautomerism

The foundational structure of this compound is defined by the CAS Registry Number 793716-07-1 and a molecular formula of C₈H₆N₂S₂. A critical aspect of its chemistry, which dictates its reactivity and potential biological interactions, is the existence of multiple tautomeric forms. The interplay between thione-thiol and imine-enamine tautomerism results in a dynamic equilibrium between at least four distinct isomers.

Understanding this equilibrium is paramount. The thione-thiol tautomerism is characteristic of 2-mercapto-N-heterocycles, while the imine-enamine equilibrium is also a common feature.[5][6] The relative stability of these forms is influenced by factors such as solvent polarity and the potential for aromatic stabilization in the enamine-thiol form.

Caption: Tautomeric equilibria of the target compound.

PART 2: A Proposed Synthetic Protocol

While a dedicated synthesis for this compound has not been reported, a highly plausible and efficient route can be designed starting from the readily available precursor, 2-aminobenzonitrile. This approach is analogous to established syntheses of related quinazolinediones and thioquinazolinediones from similar precursors.[7][8][9] The key transformation involves a cyclocondensation reaction with carbon disulfide (CS₂), which serves as the source for both the C2 carbon and its attached sulfur atoms.

The proposed mechanism involves an initial nucleophilic attack of the amino group of 2-aminobenzonitrile onto carbon disulfide, followed by an intramolecular cyclization where the nitrogen of the newly formed dithiocarbamate intermediate attacks the nitrile carbon. This sequence constructs the 3,1-benzothiazine ring system.

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: 2-Aminobenzonitrile Mix 1. Combine 2-aminobenzonitrile and base in aprotic solvent under inert atmosphere. Start->Mix Reagents Reagents: - Carbon Disulfide (CS₂) - Base (e.g., NaH, K₂CO₃) - Aprotic Solvent (e.g., DMF, DMSO) Add_CS2 2. Add Carbon Disulfide dropwise at low temperature (e.g., 0 °C). Reagents->Add_CS2 Mix->Add_CS2 Heat 3. Warm to room temperature and then heat (e.g., 60-80 °C) to drive cyclization. Add_CS2->Heat Monitor 4. Monitor reaction progress by TLC. Heat->Monitor Quench 5. Cool and quench reaction mixture with acidic water. Monitor->Quench Extract 6. Extract product with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Purify 7. Purify by column chromatography or recrystallization. Extract->Purify End End Product: This compound Purify->End

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed):
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-aminobenzonitrile (1.0 eq) and a suitable anhydrous aprotic solvent such as DMF or DMSO.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes at this temperature.

  • CS₂ Addition: Add carbon disulfide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water. Acidify with dilute HCl to precipitate the product.

  • Isolation & Purification: Collect the crude solid by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.

PART 3: Structural Elucidation and Spectroscopic Signature

Confirmation of the synthesized structure would rely on a combination of standard spectroscopic techniques. Based on data from structurally similar 3,1-benzothiazin-4-ones and other related heterocycles, a predicted spectroscopic profile can be established.[3][10][11][12] The presence of multiple tautomers may lead to broadened peaks or multiple sets of signals, particularly for the exchangeable protons in NMR spectroscopy.

Technique Expected Observations Rationale / Comparison
¹H NMR δ 11.0-13.0 (br s, 1H, N-H/S-H)δ 8.5-9.5 (br s, 1H, =NH)δ 7.0-8.2 (m, 4H, Ar-H)The acidic N-H and S-H protons are expected to be downfield and broad due to exchange. The aromatic protons will exhibit complex splitting patterns typical of a substituted benzene ring. Similar aromatic region shifts are seen in 2-amino-4H-3,1-benzothiazin-4-ones.[3]
¹³C NMR δ 185-195 (C2, C=S)δ 155-165 (C4, C=N)δ 115-145 (Aromatic Carbons)The thione (C=S) carbon at C2 is expected to be significantly downfield.[13] The imine (C=N) carbon at C4 will also be downfield, comparable to the C2 signal in 2-amino-4H-3,1-benzothiazin-4-ones.[3]
FT-IR (cm⁻¹) 3300-3100 (N-H stretching)~2550 (S-H stretching, weak)1640-1610 (C=N stretching)1200-1050 (C=S stretching)N-H stretches are expected in the typical region for secondary amines/imines.[10][11] A weak S-H band may be observable for the thiol tautomer. The C=N and C=S stretches are characteristic and confirm the key functional groups.
Mass Spec. M⁺ at m/z = 194The molecular ion peak should correspond to the molecular weight of the C₈H₆N₂S₂ formula. Fragmentation patterns would likely involve the loss of HCN or sulfur-containing fragments.

PART 4: Potential Reactivity, Research Directions, and Applications

The unique combination of functional groups in this compound opens up numerous avenues for chemical modification and exploration of its biological potential. The benzothiazine scaffold itself is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

SAR_Hypothesis cluster_mods Potential Modification Sites cluster_apps Hypothesized Biological Activities Core This compound (Core Scaffold) Mod_C2 C2-Thiol (S-Alkylation, Oxidation) Core->Mod_C2 enables Mod_C4 C4-Imino (Hydrolysis, N-Alkylation) Core->Mod_C4 enables Mod_N3 N3-Amine (Acylation, Sulfonylation) Core->Mod_N3 enables App_Cancer Anticancer Agents Mod_C2->App_Cancer leads to library for SAR studies App_Microbe Antimicrobial Agents Mod_C2->App_Microbe leads to library for SAR studies App_Enzyme Enzyme Inhibitors Mod_C2->App_Enzyme leads to library for SAR studies Mod_C4->App_Cancer leads to library for SAR studies Mod_C4->App_Microbe leads to library for SAR studies Mod_C4->App_Enzyme leads to library for SAR studies Mod_N3->App_Cancer leads to library for SAR studies Mod_N3->App_Microbe leads to library for SAR studies Mod_N3->App_Enzyme leads to library for SAR studies

Caption: Structure-Activity Relationship (SAR) exploration pathways.

  • Chemical Reactivity: The nucleophilic thiol group is a prime site for S-alkylation to generate a library of 2-alkylthio derivatives, a common strategy for modulating biological activity in related systems.[3] The imino group can potentially be hydrolyzed to the corresponding 4-oxo analogue or be targeted for N-alkylation.

  • Medicinal Chemistry: Given that various benzothiazine derivatives show potent anticancer and antimicrobial activities, this scaffold is a prime candidate for screening against various cancer cell lines and microbial strains.[2][4] The planar, heterocyclic nature of the molecule suggests potential for intercalation with DNA or interaction with enzyme active sites.

  • Materials Science: Heterocycles rich in nitrogen and sulfur are also explored in materials science for their coordination properties with metals and for the development of functional dyes and electronic materials.

Conclusion

This compound, while not extensively studied, represents a heterocyclic system of significant untapped potential. This guide has established its core structural features, with a particular emphasis on the crucial role of tautomerism. By drawing on the established chemistry of its analogues, we have outlined a robust and logical synthetic strategy and provided a predictive framework for its spectroscopic characterization. The inherent reactivity of its functional groups, combined with the proven biological relevance of the benzothiazine core, positions this molecule as a valuable building block for future research in drug discovery and beyond. It is our hope that this technical guide will serve as a foundational resource and a catalyst for the scientific exploration of this promising compound.

References

  • Schwaiger, S., et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 14(1), 430-447. Available at: [Link]

  • Xie, R., et al. (2023). Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Synthetic Communications, 53(20), 1739-1750. Available at: [Link]

  • Venkatesh, P., & Pandeya, S. N. (2015). An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. ResearchGate. Available at: [Link]

  • Gupta, A., & Rawat, S. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Xie, R., et al. (2023). Full article: Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Taylor & Francis Online. Available at: [Link]

  • Farshbaf, M., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research Square. Available at: [Link]

  • Martinez, A., et al. (2016). Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. Beilstein Archives. Available at: [Link]

  • Kaur, H., et al. (2020). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Synthetic Communications, 50(22), 3439-3476. Available at: [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. Available at: [Link]

  • Mainkar, P. S., et al. (2016). New simple synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thione: direct formation from carbon disulfide and (E)-3-(2-aminoaryl)acrylates or (E)-3-(2-aminoaryl)acrylonitriles. Beilstein Journal of Organic Chemistry, 12, 1796-1802. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2019). Tautomeric states of 2-methyl-4(3H)-quinazolinone. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2018). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Semantic Scholar. Available at: [Link]

  • Rehman, S. U., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][10]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. Available at: [Link]

  • Ziarani, G. M., et al. (2014). Catalytic Synthesis of α-Aminonitriles Using Nano Copper Ferrite under Green Conditions. Journal of Chemistry, 2014, 856981. Available at: [Link]

  • Zhang, Z., et al. (2022). Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione. ResearchGate. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2020). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 25(22), 5296. Available at: [Link]

Sources

Synthetic Pathways to 2-Substituted 4H-3,1-Benzothiazin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Reactivity of 2-Substituted 4H-3,1-Benzothiazin-4-ones

Introduction

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of 2-substituted 4H-3,1-benzothiazin-4-ones. While the initial focus of inquiry was the corresponding 4-imine derivative, the available scientific literature is more robust for the 4-oxo analogs. The 4H-3,1-benzothiazin-4-one scaffold is a significant heterocyclic system, with its derivatives showing notable biological activity, particularly as enzyme inhibitors.[1] This guide will delve into the established synthetic routes, spectroscopic characterization, and key chemical transformations of this important class of compounds, providing researchers, scientists, and drug development professionals with a detailed and practical resource.

The synthesis of 2-amino and 2-alkylthio-4H-3,1-benzothiazin-4-ones can be achieved through several strategic cyclization reactions, primarily starting from anthranilic acid or its derivatives. The choice of synthetic route is often dictated by the desired substituent at the 2-position.

Synthesis of 2-Amino-4H-3,1-benzothiazin-4-ones

A primary route to 2-sec-amino-4H-3,1-benzothiazin-4-ones involves the cyclization of methyl 2-thioureidobenzoates.[1] This method provides a reliable pathway to a variety of N-substituted derivatives.

Experimental Protocol: Synthesis of 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one [1]

  • Starting Material: Methyl 2-[(N-cyclohexyl-N-methylthiocarbamoyl)amino]benzoate.

  • Cyclization: The starting material is treated with concentrated sulfuric acid at room temperature.

  • Work-up: The reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one as a solid.

An alternative pathway proceeds through the cyclization of 2-thioureidobenzoic acids using acetic anhydride.[1] This method is also effective for generating various 2-amino substituted benzothiazinones.

Synthesis of 2-Alkylthio-4H-3,1-benzothiazin-4-ones

The synthesis of 2-alkylthio derivatives typically starts from anthranilic acid, which is converted to a dithiocarbamate intermediate.[1] This intermediate then undergoes cyclocondensation to form the benzothiazinone ring.

Experimental Protocol: Synthesis of 2-Alkylthio-4H-3,1-benzothiazin-4-ones [1]

  • Formation of Dithiocarbamate: Anthranilic acid is reacted with carbon disulfide and an appropriate alkyl halide to form the corresponding dithiocarbamate.

  • Cyclocondensation: The dithiocarbamate intermediate is treated with acetic anhydride to induce cyclization.

  • Isolation and Purification: The resulting 2-alkylthio-4H-3,1-benzothiazin-4-one is isolated and purified using standard techniques such as chromatography or recrystallization.

The following diagram illustrates the general synthetic strategies for accessing 2-substituted 4H-3,1-benzothiazin-4-ones.

Synthesis_Pathways cluster_amino 2-Amino Derivatives cluster_alkylthio 2-Alkylthio Derivatives Methyl_2_thioureidobenzoate Methyl 2-thioureidobenzoate 2_Amino_BTZ 2-Amino-4H-3,1-benzothiazin-4-one Methyl_2_thioureidobenzoate->2_Amino_BTZ conc. H₂SO₄ 2_thioureidobenzoic_acid 2-Thioureidobenzoic acid 2_thioureidobenzoic_acid->2_Amino_BTZ Ac₂O Anthranilic_acid Anthranilic acid Dithiocarbamate Dithiocarbamate Intermediate Anthranilic_acid->Dithiocarbamate 1. CS₂ 2. Alkyl halide 2_Alkylthio_BTZ 2-Alkylthio-4H-3,1-benzothiazin-4-one Dithiocarbamate->2_Alkylthio_BTZ Ac₂O

Caption: Synthetic routes to 2-amino and 2-alkylthio-4H-3,1-benzothiazin-4-ones.

Physicochemical and Spectroscopic Properties

The structural characterization of 2-substituted 4H-3,1-benzothiazin-4-ones relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

The key spectroscopic features that confirm the formation of the benzothiazinone ring system are the chemical shifts of the carbonyl carbon (C-4) and the carbon at the 2-position in the ¹³C-NMR spectrum.

Compound ClassC-2 (ppm)C-4 (ppm)Reference
2-Amino-4H-3,1-benzothiazin-4-one~156~184[1]
2-Alkylthio-4H-3,1-benzothiazin-4-one~164~182[1]

In the ¹H-NMR spectra, the aromatic protons of the fused benzene ring typically appear as a complex multiplet in the range of 7.10-8.10 ppm.[1]

Chemical Reactivity and Transformations

The 4H-3,1-benzothiazin-4-one ring system is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a key aspect of their interaction with biological targets, such as serine hydrolases.[1]

Ring Cleavage Reactions

Both 2-amino and 2-alkylthio-4H-3,1-benzothiazin-4-ones can undergo ring cleavage to yield their corresponding thiourea or dithiocarbamate precursors. For instance, treatment of a 2-amino-4H-3,1-benzothiazin-4-one with methanolic HCl can lead to the formation of the corresponding methyl 2-thioureidobenzoate.[1]

The following diagram illustrates the ring-opening and cyclization equilibrium.

Reactivity_Diagram Benzothiazinone 2-Substituted-4H-3,1-benzothiazin-4-one Open_Chain Open-chain precursor (e.g., Methyl 2-thioureidobenzoate) Benzothiazinone->Open_Chain Ring Opening (e.g., Methanolic HCl) Open_Chain->Benzothiazinone Cyclization (e.g., Ac₂O or H₂SO₄)

Caption: Reversible cyclization and ring-opening of 2-substituted 4H-3,1-benzothiazin-4-ones.

Biological Activity and Applications

Derivatives of the 4H-3,1-benzothiazin-4-one scaffold have been evaluated for their potential as enzyme inhibitors. The structural analogy to 4H-3,1-benzoxazin-4-ones, which are known serine hydrolase inhibitors, has prompted the investigation of these sulfur-containing counterparts.[1]

Enzyme Inhibition

Specific derivatives of 2-substituted 4H-3,1-benzothiazin-4-ones have shown selective inhibitory activity against certain proteases. For example, 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one was identified as a selective inhibitor of human cathepsin L, while a 2-alkylthio derivative showed selectivity for human leukocyte elastase.[1] The proposed mechanism of action involves the acylation of the active-site serine residue of the enzyme through enzymatic ring cleavage of the benzothiazinone.

Conclusion

The 2-substituted 4H-3,1-benzothiazin-4-one scaffold represents a valuable class of heterocyclic compounds with accessible synthetic routes and interesting biological activities. The ability to readily modify the substituent at the 2-position allows for the generation of diverse chemical libraries for screening and drug discovery efforts. The reactivity of the heterocyclic ring, particularly its susceptibility to nucleophilic attack, is a key feature that can be exploited in the design of targeted enzyme inhibitors. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore the therapeutic potential of this chemical class.

References

  • El-Gazzar, A. B. A., Gaafar, A. M., & El-Wahab, A. A. (2011). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 16(4), 3126-3141. [Link]

Sources

3,1-Benzothiazine Derivatives: Engineering the Thio-Quinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,1-Benzothiazine Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Sulfur Advantage

The 4H-3,1-benzothiazin-4-one scaffold represents a critical bioisostere of the "privileged" quinazolin-4-one structure. While its oxygenated counterpart (3,1-benzoxazin-4-one) is well-documented as a reactive acylating agent for serine proteases (often acting as a suicide substrate), the 3,1-benzothiazine core offers a distinct medicinal advantage: enhanced hydrolytic stability .

This stability profile shifts the pharmacodynamics from irreversible acylation to reversible, high-affinity ligand interactions. This guide explores the transition of 3,1-benzothiazines from simple protease inhibitors to sophisticated dual-target ligands (e.g., MAO-B/Adenosine A2A receptor antagonists) for neurodegenerative applications, alongside their established roles in anticancer and antimicrobial research.

Structural Significance & Bioisosterism

The Core Pharmacophore

The 4H-3,1-benzothiazin-4-one consists of a benzene ring fused to a six-membered heterocyclic ring containing nitrogen at position 3 and sulfur at position 1.

  • Lipophilicity: The replacement of oxygen (benzoxazine) or nitrogen (quinazoline) with sulfur increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability—a crucial factor for its success in CNS targets like MAO-B.

  • Electronic Effects: The sulfur atom is a "soft" nucleophile/electrophile center compared to oxygen. It modulates the reactivity of the carbonyl at position 4, making the ring less susceptible to non-specific nucleophilic attack in physiological media, unlike the highly labile benzoxazinones.

Comparison of Stability and Reactivity
Feature4H-3,1-Benzoxazin-4-one4H-3,1-Benzothiazin-4-oneQuinazolin-4(3H)-one
Heteroatom (Pos 1) OxygenSulfurNitrogen (NH)
Reactivity High (Acylating agent)Moderate (Reversible binder)Low (Stable scaffold)
Primary MOA Covalent Serine Protease InhibitionReversible Inhibition / GPCR AntagonismKinase Inhibition / GPCRs
Hydrolytic Stability Low (Ring opens easily)High Very High
Metabolic Liability Plasma hydrolysisS-oxidation / Ring cleavageN-dealkylation

Synthetic Architectures

The construction of the 3,1-benzothiazine core predominantly relies on the cyclization of ortho-substituted aniline derivatives. The most robust pathway involves anthranilic acid precursors.

Primary Route: Anthranilic Acid Cyclization

This route allows for diverse substitution at the C2 position, which is the primary vector for SAR optimization.

  • Activation: Anthranilic acid reacts with thiophosgene or thiocarbonyldiimidazole to form an isothiocyanate intermediate.

  • Nucleophilic Attack: Reaction with amines or carbon nucleophiles.

  • Cyclization: Acid-catalyzed or thermal ring closure.

Pathway Visualization (Graphviz)

Synthesis_Pathway Anthranilic Anthranilic Acid (Precursor) Isothiocyanate Isothiocyanate Intermediate Anthranilic->Isothiocyanate Activation Thiourea Thiourea Derivative Isothiocyanate->Thiourea Nucleophilic Addn Benzothiazine 4H-3,1-Benzothiazin-4-one (Target Scaffold) Thiourea->Benzothiazine Cyclodehydration R1 CSCl2 or Thiophosgene R2 R-NH2 (Amine) R3 Cyclization Agent (e.g., Methyl Chloroformate)

Figure 1: Standard synthetic workflow for 2-amino-substituted 4H-3,1-benzothiazin-4-ones via the anthranilic acid route.

Therapeutic Profiles & SAR

Neurodegeneration: The Dual-Target Breakthrough

Recent medicinal chemistry efforts have positioned 3,1-benzothiazines as dual inhibitors of Monoamine Oxidase B (MAO-B) and Adenosine A2A Receptors (A2AAR).[1] This is a synergistic approach for Parkinson’s Disease therapy.

  • Mechanism:

    • MAO-B: The benzothiazine core occupies the hydrophobic cavity of MAO-B. The sulfur atom likely interacts with FAD cofactors or specific residues (e.g., Tyr326) distinct from oxygen analogs.

    • A2AAR: Bulky substituents at the C2 position (e.g., p-chlorophenoxy acetamide) extend into the extracellular vestibule of the GPCR, acting as antagonists.

  • Key SAR:

    • Position 2: Critical for selectivity. Small amino groups favor protease inhibition; bulky aryl-alkyl groups favor A2AAR antagonism.

    • Position 6/7: Halogenation (Cl, F) often improves metabolic stability and potency against MAO-B.

Protease Inhibition (Cathepsins & Elastase)

Unlike benzoxazines which acylate the active site serine, 3,1-benzothiazines can act as reversible inhibitors for cysteine proteases (Cathepsin L) and serine proteases (Human Leukocyte Elastase - HLE).

  • Selectivity: 2-amino-substituted derivatives have shown nanomolar inhibition of HLE without the rapid hydrolysis seen in oxazines.

Experimental Protocols

Protocol A: Synthesis of 2-(Phenylamino)-4H-3,1-benzothiazin-4-one

Based on the methodology of Vu & Gütschow (2020).

Reagents: Anthranilic acid, Phenyl isothiocyanate, Methyl chloroformate, Triethylamine (TEA), THF.

  • Thiourea Formation:

    • Dissolve anthranilic acid (10 mmol) in ethanol (20 mL).

    • Add TEA (12 mmol) followed by phenyl isothiocyanate (10 mmol) dropwise.

    • Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool and acidify with HCl (1M) to precipitate the thiourea intermediate. Filter and dry.

  • Cyclization:

    • Dissolve the thiourea intermediate (5 mmol) in anhydrous THF (15 mL).

    • Add methyl chloroformate (10 mmol) and TEA (10 mmol) at 0°C.

    • Reflux for 4 hours.

    • Workup: Evaporate solvent. Wash residue with water to remove salts. Recrystallize from ethanol.

  • Validation:

    • IR: Look for C=O stretch ~1660-1680 cm⁻¹ (lower than oxazines due to S-conjugation).

    • 1H NMR: Characteristic aromatic signals; absence of carboxylic acid proton.

Protocol B: MAO-B Inhibition Assay (Fluorometric)

To validate neuroprotective potential.

Reagents: Recombinant human MAO-B, Amplex Red reagent, Tyramine (substrate), Horseradish Peroxidase (HRP).

  • Preparation:

    • Dilute test compounds (3,1-benzothiazine derivatives) in DMSO to yield final concentrations of 1 nM to 100 µM.

    • Prepare Reaction Buffer: 0.05 M sodium phosphate, pH 7.4.

  • Incubation:

    • Add 0.1 U/mL MAO-B enzyme to 96-well plates containing test compounds.

    • Incubate at 37°C for 15 minutes (allows for potential reversible binding).

  • Reaction Initiation:

    • Add working solution: 200 µM Amplex Red, 1 U/mL HRP, and 1 mM Tyramine.

  • Measurement:

    • Monitor fluorescence excitation at 545 nm and emission at 590 nm for 30 minutes.

    • Calculation: Determine IC50 by plotting slope of fluorescence vs. log[inhibitor].

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of the 3,1-benzothiazine scaffold compared to its bioisosteres.

MOA_Divergence Scaffold 4H-3,1-Benzothiazin-4-one Scaffold Path_Protease Protease Inhibition (Cathepsin L / HLE) Scaffold->Path_Protease Path_GPCR GPCR Antagonism (Adenosine A2A) Scaffold->Path_GPCR Path_Enzyme Enzyme Inhibition (MAO-B) Scaffold->Path_Enzyme Mech_Rev Reversible Binding (Non-covalent) Path_Protease->Mech_Rev vs Oxazines Out_Neuro Neuroprotection (Parkinson's) Path_GPCR->Out_Neuro Mech_Stable Hydrolytic Stability (Prevents Ring Opening) Path_Enzyme->Mech_Stable S-atom effect Out_AntiInf Anti-inflammatory Mech_Rev->Out_AntiInf Mech_Stable->Out_Neuro

Figure 2: Biological divergence of the 3,1-benzothiazine scaffold, highlighting its utility in neuroprotection via stable, reversible interactions.

Future Outlook

The 3,1-benzothiazine scaffold is currently underutilized compared to quinazolines. Future development lies in:

  • PROTAC Linkers: Utilizing the C2 position to attach E3 ligase recruiters, exploiting the scaffold's stability to degrade specific kinases.

  • Covalent Warheads: Re-introducing controlled reactivity by adding acrylamide groups at C6 to target non-catalytic cysteines in kinases (e.g., EGFR).

References

  • Vu, L. P., & Gütschow, M. (2020).[2] Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-ones. Chemistry of Heterocyclic Compounds, 56, 603–613. Link

  • Häcker, H. G., et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 14(1), 492-508. Link

  • Chimenti, F., et al. (2013). Dual Targeting of Adenosine A2A Receptors and Monoamine Oxidase B by 4H-3,1-Benzothiazin-4-ones.[1][3][4] Journal of Medicinal Chemistry, 56(3), 870–883. Link

  • Gütschow, M., & Neumann, U. (1997). Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones.[5][6] Bioorganic & Medicinal Chemistry, 5(10), 1935–1942. Link

Sources

The Ascendant Scaffold: Unlocking the Pharmacological Potential of Imino-Benzothiazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The benzothiazine core, a heterocyclic framework merging a benzene ring with a thiazine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the electronic properties endowed by its sulfur and nitrogen heteroatoms, makes it an ideal foundation for interacting with a multitude of biological targets.[1][2][3] The introduction of an imino (=NH) functional group to this core dramatically expands its chemical diversity and therapeutic utility. This guide provides an in-depth exploration of the imino-benzothiazine scaffold, moving beyond a simple recitation of facts to elucidate the causal relationships between chemical structure, synthetic strategy, and pharmacological effect. We will dissect key therapeutic areas where these compounds show exceptional promise, detailing mechanisms of action, structure-activity relationships (SAR), and the practical, validated protocols required for their investigation.

The Imino-Benzothiazine Core: Synthesis and Isomeric Diversity

The versatility of the benzothiazine framework begins with its isomeric forms (1,2-, 1,3-, 1,4-, etc.), which dictate the spatial arrangement of the heteroatoms and, consequently, the molecule's three-dimensional shape and binding potential.[3] The synthesis of these scaffolds is a mature field, yet new, efficient methodologies are continually emerging. A cornerstone approach involves the condensation of 2-aminothiophenol with various carbonyl or carboxyl compounds.[2][4] More advanced strategies employ transition-metal catalysis or multi-component reactions to achieve higher yields and greater molecular complexity under milder conditions.[4][5]

The choice of synthetic route is not arbitrary; it is dictated by the desired substitution pattern, which is, in turn, informed by SAR studies for a specific biological target. For instance, rhodium-catalyzed annulation reactions provide regioselective access to 1,2-benzothiazine 1-imines, a class that was previously largely unexplored.[5]

Workflow for a General Synthesis Strategy

Below is a generalized workflow illustrating a common synthetic approach, the condensation reaction, which forms the basis for creating a diverse library of imino-benzothiazine derivatives.

G cluster_0 Starting Materials A 2-Aminothiophenol Derivative C Condensation Reaction (Solvent, Catalyst) A->C B Carbonyl/Carboxyl Compound (e.g., β-keto esters) B->C D Cyclization C->D E Imino-Benzothiazine Core Structure D->E F Purification & Characterization (Chromatography, NMR, MS) E->F

Caption: Generalized workflow for the synthesis of imino-benzothiazine scaffolds.

Therapeutic Frontiers of Imino-Benzothiazine Scaffolds

The true potential of this scaffold is revealed in its diverse pharmacological activities. We will now explore several key areas where imino-benzothiazines are making a significant impact.

Antitubercular Activity: A New Paradigm

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The 1,3-benzothiazin-4-one (BTZ) class of compounds, which includes an endocyclic imine equivalent, represents one of the most potent classes of anti-TB agents discovered in recent decades.[6]

Mechanism of Action: BTZs act via covalent inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[7] This enzyme is crucial for the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the unique mycobacterial cell wall. Inhibition of DprE1 is bactericidal, leading to rapid cell lysis. The mechanism's novelty means there is no pre-existing cross-resistance with other TB drugs.

G A Decaprenylphosphoryl-β-D-ribose (DPR) B DprE1 Enzyme A->B Epimerization C Decaprenylphosphoryl-β-D-arabinose (DPA) (Arabinan Precursor) B->C G Covalent Adduct Formation (Inhibition) B->G D Mycobacterial Cell Wall Synthesis C->D E Cell Wall Integrity D->E H Cell Lysis (Bactericidal Effect) D->H Disruption F Imino-Benzothiazine (BTZ) (e.g., BTZ043) F->B G->H

Caption: Mechanism of action for BTZ antitubercular agents via DprE1 inhibition.

Structure-Activity Relationship (SAR): SAR studies on BTZs are well-defined and serve as a textbook example of rational drug design.[8]

  • C-8 Position: A nitro group is essential for potent activity.

  • C-6 Position: A strong electron-withdrawing group, such as trifluoromethyl (CF₃), enhances potency.[7][8]

  • C-2 Position: This position is highly tolerant of modification, allowing for the fine-tuning of pharmacokinetic properties. Substitutions with piperazine or piperidine rings have proven effective.[6][8]

  • Core Structure: The carbonyl at C-4 and the sulfur at C-1 are critical for the mechanism of action.[8]

Quantitative Data: In Vitro Activity of BTZ Derivatives

Compound ID C-2 Substituent C-6 Substituent C-8 Substituent MIC against M. tuberculosis H37Rv (µM) Reference
BTZ043 2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl CF₃ NO₂ ~0.001 [7]
8o Azaspirodithiolane CF₃ NO₂ 0.0001 [7]

| Parent BTZ | N-Alkyl | CF₃ | NO₂ | 0.01 - 0.1 |[7] |

Experimental Protocol: MIC Determination by Microplate Alamar Blue Assay (MABA)

  • Preparation: Prepare a serial two-fold dilution of the test compounds (e.g., from 10 µM to 0.005 µM) in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include a drug-free control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Assay: Add a freshly prepared mixture of Alamar Blue reagent and Tween 80 to each well.

  • Reading: Incubate for another 24 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability.

  • Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.

Antiviral Activity: Targeting HIV

The fight against Human Immunodeficiency Virus (HIV) relies on a cocktail of drugs targeting different stages of the viral lifecycle. The imino-benzothiazine scaffold has yielded potent anti-HIV agents.

Lead Compound: 3,4-Dihydro-2H,6H-pyrimido[1,2-c][4][5]benzothiazin-6-imine (PD 404182) is a notable antiretroviral agent with submicromolar inhibitory activity against both HIV-1 and HIV-2.[9]

Structure-Activity Relationship (SAR): Research has focused on modifying the accessory groups at the 3- and 9-positions to enhance potency.[9]

  • 9-Position: Introduction of an aryl group, particularly a m-methoxyphenyl or a benzo[d][4][5]dioxol-5-yl group, significantly improves anti-HIV activity compared to the parent compound.[9] The 9-(benzo[d][4][5]dioxol-5-yl) derivative was found to be two to three times more effective against several HIV strains.[9]

  • 3-Position: Modifications at this position are also being explored to optimize the drug's profile.

Anti-Inflammatory and Analgesic Effects

Chronic inflammation underlies numerous diseases. Many nonsteroidal anti-inflammatory drugs (NSAIDs) carry the 1,2-benzothiazine 1,1-dioxide core (the "oxicam" family), demonstrating the scaffold's inherent anti-inflammatory potential.[1][10]

Mechanism of Action: The primary mechanism for oxicam-type benzothiazines is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. More recent studies show that newer derivatives may also act through other pathways, such as inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1) or suppressing pro-inflammatory cytokines, offering the potential for more targeted therapy with fewer side effects.[10]

G A Cell Membrane Phospholipids B Arachidonic Acid A->B PLA₂ C COX-1 / COX-2 Enzymes B->C D Prostaglandins (PGE₂, etc.) C->D G Inhibition C->G E Inflammation & Pain D->E F Imino-Benzothiazine Derivative (Oxicam-type) F->C Blocks

Caption: Anti-inflammatory mechanism via inhibition of the COX pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo)

  • Acclimatization: Acclimatize male Sprague-Dawley rats for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups: a control group (vehicle), a reference group (e.g., Indomethacin), and test groups (various doses of the imino-benzothiazine compound).

  • Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • Induction: After 1 hour, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4 hours).

  • Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Anticancer Potential: Targeting Cell Proliferation

The ability to modulate the cell cycle is a hallmark of many anticancer drugs. Certain imino-benzothiazine derivatives have demonstrated potent anti-proliferative effects.

Lead Compound: 3-amino-2-imino-3,4-dihydro-2H-1,3-benzothiazin-4-one (BJ-601) has been shown to inhibit the proliferation of human vascular endothelial cells, a key process in angiogenesis (the formation of new blood vessels required for tumor growth).[11]

Mechanism of Action: BJ-601 induces cell cycle arrest at the G0/G1 phase.[11] This is associated with an upregulation of the cyclin-dependent kinase inhibitor p21, which acts as a "brake" on cell cycle progression. By halting cell division in endothelial cells, the compound effectively chokes off the blood supply to a potential tumor.

Neuroprotective Activity: Modulating Brain Chemistry

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the loss of specific neuron populations. One therapeutic strategy is to modulate the levels of neurotransmitters in the brain.

Lead Class: 2,1-Benzothiazine-hydrazone derivatives have been identified as effective inhibitors of monoamine oxidases (MAO-A and MAO-B).[12]

Mechanism of Action: MAO enzymes are responsible for breaking down monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO increases the concentration of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and neurodegeneration. The selectivity for MAO-A versus MAO-B is a critical aspect of drug design, as MAO-B inhibitors are particularly sought after for Parkinson's disease. Docking studies show these compounds fit into the active site of the MAO enzymes, with halogen and alkyl substituents forming key interactions with amino acid residues.[12]

Conclusion and Future Perspectives

The imino-benzothiazine scaffold is a pharmacologically rich platform with a proven track record and immense future potential. Its synthetic tractability allows for the creation of vast chemical libraries, while its rigid, heterocyclic nature provides a robust framework for precise interactions with a wide array of biological targets. The successes in developing potent antitubercular and anti-inflammatory agents serve as a powerful validation of this scaffold.

Future research should focus on:

  • Expanding Chemical Space: Utilizing green chemistry and novel catalytic methods to synthesize previously inaccessible derivatives.[1][13]

  • Mechanism Elucidation: Moving beyond phenotypic screening to understand the precise molecular targets and pathways for compounds with promising activity.

  • Optimizing ADME Properties: Fine-tuning substituents, particularly at positions like C-2 in the BTZ series, to improve absorption, distribution, metabolism, and excretion profiles, turning potent hits into viable drug candidates.

The imino-benzothiazine core is not merely another heterocyclic system; it is a dynamic and adaptable scaffold poised to deliver the next generation of therapeutics for some of the world's most challenging diseases.

References

  • Dong, L., Wang, K., Parthasarathy, F., Pan, C., & Bolm, C. (2013). Synthesis of 1,2-Benzothiazine 1-Imines as New Heterocyclic Scaffolds. Angewandte Chemie International Edition, 52, 11573. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(15), 3469. [Link]

  • Kozlov, D., Dar'in, D., & Krasavin, M. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195-1203. [Link]

  • Ahn, H. C., et al. (2012). Structure-activity relationship study of pyrimido[1,2-c][4][5]benzothiazin-6-imine derivatives for potent anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 22(21), 6666-6670. [Link]

  • Al-Saeedi, A. H., Al-Ghamdi, A. M., & El-Gazzar, A. A. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1636. [Link]

  • Egbujor, M. C., et al. (2021). Synthesis of Benzothiazinophenothiazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]

  • Yu, C. H., Wu, J., et al. (2004). Anti-proliferation effect of 3-amino-2-imino-3,4-dihydro-2H-1,3-benzothiazin-4-one (BJ-601) on human vascular endothelial cells: G0/G1 p21-associated cell cycle arrest. Biochemical Pharmacology, 67(10), 1907-1915. [Link]

  • Nosova, E. V., et al. (2017). Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. Mini-Reviews in Medicinal Chemistry, 17. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. International Journal of Drug Design and Discovery. [Link]

  • El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Deshmukh, M. B., et al. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry, 46B, 852-859. [Link]

  • Kamal, A., et al. (2015). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Drug Targets, 16(6), 557-576. [Link]

  • El-Gazzar, A. A., et al. (2023). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Advances in Organic Synthesis. [Link]

  • Wang, B., et al. (2013). Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4847. [Link]

  • Bhandari, D. D., et al. (2024). SCOPE OF BENZOTHIAZOLE SCAFFOLD: A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Kumar, A., et al. (2021). A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. ResearchGate. [Link]

  • Wang, B., et al. (2013). Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4847. [Link]

  • Szczęśniak-Sięga, B., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 28(19), 6959. [Link]

  • Zaib, S., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents: synthesis, in vitro, in silico and kinetic studies. RSC Advances, 13(3), 1845-1856. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 4-imino-4H-3,1-benzothiazine-2-thiol from Anthranilonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,1-Benzothiazine Scaffold

The 4H-3,1-benzothiazine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science. This scaffold is an integral component of numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] The unique spatial arrangement of the fused benzene and thiazine rings provides a versatile template for designing novel therapeutic agents.[4][5][6]

This document provides a comprehensive guide for the synthesis of a key derivative, 4-imino-4H-3,1-benzothiazine-2-thiol, through a reliable one-pot reaction between anthranilonitrile and carbon disulfide. The protocol is designed for researchers in synthetic chemistry and drug development, offering not just a step-by-step procedure but also the underlying mechanistic rationale and critical safety insights necessary for successful and safe execution.

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed condensation followed by an intramolecular cyclization. Anthranilonitrile, possessing both a nucleophilic amino group and an electrophilic nitrile group in an ortho position, is an ideal precursor for this transformation. Carbon disulfide (CS₂) serves as the C1 synthon, providing the carbon atom that will become C2 in the final heterocyclic ring.[7]

The reaction mechanism can be delineated as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amino group (-NH₂) of anthranilonitrile on the highly electrophilic carbon atom of carbon disulfide. The use of a basic solvent like pyridine facilitates this step by acting as a proton scavenger.

  • Dithiocarbamate Formation: This initial attack results in the formation of a zwitterionic intermediate, which quickly rearranges to a more stable dithiocarbamate salt in the basic medium.[8][9]

  • Intramolecular Cyclization: The crucial ring-closing step involves the intramolecular nucleophilic attack of the sulfur anion of the dithiocarbamate intermediate onto the carbon atom of the nitrile group (-C≡N). This endo-cyclization is typically promoted by heating.

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to yield the thermodynamically stable aromatic system of this compound.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism A Anthranilonitrile B Dithiocarbamate Intermediate A->B 1. Nucleophilic Attack (+ CS₂, Pyridine) CS2 Carbon Disulfide (CS₂) C Cyclized Intermediate B->C 2. Intramolecular Cyclization (Heat) D This compound C->D 3. Tautomerization

Sources

Using 4-imino-3,1-benzothiazine as a quinazoline precursor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the high-value transformation of 4-imino-3,1-benzothiazine into quinazoline scaffolds. This "Sulfur-to-Nitrogen Switch" is a powerful, atom-economical strategy for synthesizing 4-aminoquinazolines (the core of drugs like Gefitinib and Erlotinib) and 2,4-disubstituted quinazolines, overcoming the regioselectivity limitations of traditional anthranilic acid routes.

Using 4-imino-3,1-benzothiazine as a Divergent Precursor for Quinazoline Synthesis

Executive Summary

The quinazoline pharmacophore is ubiquitous in kinase inhibitors, particularly those targeting EGFR (Epidermal Growth Factor Receptor). Traditional synthesis (e.g., Niementowski reaction) often suffers from harsh conditions and poor regiocontrol when introducing complex substituents at the C-2 and C-4 positions.

This protocol details the use of 4-imino-4H-3,1-benzothiazine as a "masked" quinazoline precursor. By exploiting the lability of the cyclic thioimidate bond, researchers can trigger a ring-switching recyclization with primary amines. This method allows for the late-stage introduction of diverse amine nucleophiles, facilitating rapid Structure-Activity Relationship (SAR) exploration.

Scientific Rationale & Mechanism

The transformation is driven by the thermodynamic stability of the quinazoline (diaza) aromatic system over the benzothiazine (thiaza) system. The reaction proceeds via a Nucleophilic Ring-Opening/Recyclization (NROR) sequence, often conceptually related to the Dimroth rearrangement.

The Mechanistic Pathway[1][2][3][4][5][6]
  • Nucleophilic Attack: A primary amine (

    
    ) attacks the electrophilic C-2 position of the benzothiazine.
    
  • Ring Opening: The C-S bond cleaves, generating a transient acyclic guanidine/thioamide intermediate.

  • Sulfur Extrusion: The intermediate undergoes intramolecular cyclization where the nitrogen displaces the sulfur (leaving as

    
     or trapped as a thiolate), forming the quinazoline core.
    

G Start 4-imino-3,1-benzothiazine (Electrophilic Scaffold) Inter Acyclic Amidine Intermediate Start->Inter Nucleophilic Attack (C-2) Amine Primary Amine (Nucleophile) Amine->Inter Prod 4-Aminoquinazoline (Target Scaffold) Inter->Prod Recyclization (-S) Byprod H₂S / Sulfur Species Inter->Byprod Extrusion

Figure 1: The reaction pathway involves nucleophilic attack at the C-2 position, followed by ring opening and sulfur extrusion to yield the thermodynamically stable quinazoline.

Experimental Protocols
Protocol A: Synthesis of the Precursor (4-imino-3,1-benzothiazine)

Note: If not commercially available, the precursor can be synthesized from 2-aminobenzonitrile.

Reagents:

  • 2-Aminobenzonitrile (1.0 equiv)

  • Aryl Isothiocyanate (1.0 equiv)

  • Potassium tert-butoxide (

    
    -BuOK) (1.1 equiv)
    
  • Solvent: Anhydrous THF

Procedure:

  • Dissolution: Dissolve 2-aminobenzonitrile (10 mmol) in anhydrous THF (50 mL) under

    
     atmosphere.
    
  • Base Addition: Cool to 0°C and add

    
    -BuOK (11 mmol) portion-wise. Stir for 30 min.
    
  • Addition of Electrophile: Add the aryl isothiocyanate (10 mmol) dropwise.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water to obtain the 4-imino-3,1-benzothiazine-2-thione derivative (or related imino species depending on exact reagents).

Protocol B: The "Switch" – Conversion to Quinazoline

This is the critical step for library generation.

Reagents:

  • 4-imino-3,1-benzothiazine precursor (1.0 equiv)

  • Primary Amine (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalyst: Glacial Acetic Acid (catalytic, 10 mol%) or

    
     (for base-labile substrates)
    
  • Solvent: Ethanol or Dioxane

Step-by-Step Methodology:

  • Preparation: In a sealed pressure vial (10 mL), suspend the 4-imino-3,1-benzothiazine (0.5 mmol) in Ethanol (3 mL).

  • Nucleophile Addition: Add the primary amine (1.0 mmol).

    • Tip: For volatile amines, use 3.0 equiv.

    • Tip: For aniline derivatives, add 10 mol% acetic acid to catalyze the initial attack.

  • Reaction: Heat the block to reflux (80–100°C) .

    • Observation: Evolution of

      
       (rotten egg smell) indicates the reaction is proceeding. Work in a well-ventilated fume hood. 
      
  • Monitoring: The reaction typically completes in 4–12 hours. Look for the disappearance of the yellow benzothiazine spot and the appearance of a highly fluorescent quinazoline spot on TLC.

  • Isolation:

    • Cool to RT. The product often precipitates.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient).

Data Analysis & Troubleshooting

Expected Yields & Characterization:

Substrate (Benzothiazine)Amine Nucleophile (

)
Product (Quinazoline)Yield (%)Key

NMR Signal
2-Phenyl-4-imino...Methylamine2-Phenyl-4-(methylamino)quinazoline85-92%doublet ~3.1 ppm (

)
2-Phenyl-4-imino...Aniline2-Phenyl-4-anilinoquinazoline70-80%broad singlet ~9.8 ppm (

)
2-Methyl-4-imino...Benzylamine2-Methyl-4-(benzylamino)quinazoline75-85%doublet ~4.8 ppm (

)

Troubleshooting Guide:

  • Problem: Reaction stalls at the intermediate (acyclic guanidine).

    • Solution: Increase temperature to 120°C using Dioxane/DMF. The ring closure (sulfur extrusion) is the rate-determining step and is thermally driven.

  • Problem: Low yield with electron-deficient anilines.

    • Solution: These are poor nucleophiles. Use microwave irradiation (150°C, 20 min) to force the reaction.[2]

  • Problem: Product is oily/impure.

    • Solution: Convert the free base to the HCl salt by adding 1M HCl in ether; the salt usually crystallizes instantly.

Applications in Drug Discovery

This protocol is specifically optimized for synthesizing EGFR inhibitors . The 4-anilinoquinazoline scaffold (below) is the pharmacophore for Gefitinib and Erlotinib. By using 4-imino-3,1-benzothiazine, you can install the sensitive 3-chloro-4-fluoroaniline moiety last, avoiding potential side reactions during the earlier ring-construction phases.

Drug Precursor Benzothiazine Core Drug Gefitinib/Erlotinib Analog (4-Anilinoquinazoline) Precursor->Drug + 3-Cl-4-F-Aniline (Protocol B)

Figure 2: Late-stage functionalization of the kinase inhibitor core.

References
  • Mechanistic Insight: Beilstein J. Org.[6] Chem.2022 , 18, 286–292.[6] "New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines..." (Describes the equilibrium and transformation between these species). Link

  • Benzoxazine Analog: Heterocycles2003 , 60, 1151. "Amine-Induced Rearrangement of 4-Imino-4H-3,1-benzoxazines to 4-Quinazolinones". (Establishes the N-nucleophile driven ring-switching mechanism). Link

  • General Quinazoline Synthesis: Organic Chemistry Portal. "Synthesis of Quinazolines". (Overview of comparative methods including oxidative amination). Link

  • Medicinal Relevance: SciELO. "Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications". (Validates the target scaffold importance). Link

Sources

Green chemistry methods for benzothiazine-2-thiol production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Methods for Benzothiazine-2-thiol Production

Part 1: Introduction & Strategic Overview

The "Benzothiazine-2-thiol" Challenge In the landscape of sulfur-nitrogen heterocycles, "Benzothiazine-2-thiol" typically refers to 3,4-dihydro-2H-1,3-benzothiazine-2-thione (and its thiol tautomer). Unlike its five-membered analog, 2-mercaptobenzothiazole (MBT)—a ubiquitous vulcanization accelerator—the six-membered benzothiazine analog offers a distinct steric and electronic profile valuable in medicinal chemistry (e.g., as a prodrug scaffold or xylazine analog) and as a heavy metal scavenger.

The Green Shift Traditional synthesis of thione/thiol-functionalized heterocycles relies on volatile organic solvents (DCM, Toluene), toxic sulfur sources (thiophosgene), and energy-intensive refluxing. This guide details a Green Chemistry Protocol utilizing aqueous media, solvent-free conditions, and energy-efficient activation (Microwave/Ultrasound) to produce high-purity benzothiazine-2-thiols.

Target Molecule:

  • System: 3,4-dihydro-2H-1,3-benzothiazine-2-thione

  • Key Reactants: 2-Aminobenzylamine (or synthetic equivalent) + Carbon Disulfide (CS

    
    ).
    
  • Green Metrics: High Atom Economy, Low E-Factor, Water as Solvent.

Part 2: Scientific Principles & Mechanism

Mechanistic Pathway: The Dithiocarbamate Route

The most atom-efficient route to the 2-thiol/thione moiety involves the reaction of a primary amine with carbon disulfide (CS


). In the context of 1,3-benzothiazines, the bifunctional precursor 2-aminobenzylamine  acts as the nucleophilic scaffold.
  • Nucleophilic Attack: The aliphatic amine (more nucleophilic) attacks the electrophilic carbon of CS

    
    , forming a dithiocarbamate intermediate.
    
  • Intramolecular Cyclization: The aromatic amine (less nucleophilic) attacks the dithiocarbamate carbon, expelling H

    
    S (or captured by base) to close the six-membered ring.
    
  • Tautomerization: The product exists in equilibrium between the thione (C=S) and thiol (C-SH) forms, predominantly the thione in solid state.

Green Catalyst Role: Using a weak inorganic base (e.g., K


CO

or nano-ZnO) in water facilitates the deprotonation of the intermediate without requiring hazardous organic bases like pyridine.
Pathway Visualization

ReactionMechanism Precursor 2-Aminobenzylamine (Bifunctional Nucleophile) Intermediate Dithiocarbamate Intermediate Precursor->Intermediate Nucleophilic Attack (Water/EtOH) CS2 Carbon Disulfide (CS2) CS2->Intermediate Transition Cyclization (- H2S) Intermediate->Transition Intramolecular Cyclization Product 3,4-dihydro-2H-1,3-benzothiazine-2-thione (Benzothiazine-2-thiol) Transition->Product Tautomerization

Figure 1: Mechanistic pathway for the green synthesis of 1,3-benzothiazine-2-thione via dithiocarbamate cyclization.

Part 3: Detailed Experimental Protocols

Method A: Aqueous Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, library generation, and maximizing yield.

Reagents:

  • 2-Aminobenzylamine (1.0 mmol)

  • Carbon Disulfide (CS

    
    ) (1.2 mmol)
    
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (0.5 mmol)
  • Solvent: Ethanol:Water (1:1 v/v) – 2 mL

Protocol Steps:

  • Preparation: In a 10 mL microwave-transparent crimp vial, dissolve 2-aminobenzylamine (122 mg, 1 mmol) in 1 mL of Ethanol.

  • Activation: Add 1 mL of deionized water containing dissolved K

    
    CO
    
    
    
    (69 mg, 0.5 mmol). Stir until homogenous.
  • Addition: Dropwise add CS

    
     (72 µL, 1.2 mmol) to the mixture. Caution: CS
    
    
    
    is volatile; handle in a fume hood.
  • Reaction: Seal the vial. Irradiate in a microwave reactor (e.g., CEM Discover or Anton Paar) at 80°C for 10-15 minutes (Power: Dynamic, Max 50W).

    • Note: Conventional heating requires 4-6 hours reflux. Microwave irradiation accelerates the nucleophilic attack via dipolar polarization.

  • Work-up: Cool the vial to room temperature. The product typically precipitates as a yellow/off-white solid.

  • Purification: Add 5 mL of ice-cold water. Filter the precipitate under vacuum. Wash with cold water (2 x 5 mL) and a small amount of cold ethanol (1 mL) to remove unreacted amine.

  • Drying: Dry in a vacuum oven at 45°C for 2 hours.

Validation Parameters:

  • Yield: Expect 85-95%.

  • Melting Point: 138-140°C (Literature standard).

  • 1H NMR (DMSO-d6): Look for methylene protons (~4.5 ppm) and broad NH singlets.

Method B: Solvent-Free Mechanochemical Synthesis (Ball Milling)

Best for: Large scale, zero-solvent waste (E-factor < 0.5).

Protocol Steps:

  • Loading: Place 2-aminobenzylamine (5 mmol) and CS

    
     (5.5 mmol) into a stainless steel jar (10 mL) with two stainless steel balls (5 mm diameter).
    
  • Catalyst: Add basic Alumina (Al

    
    O
    
    
    
    ) or Nano-ZnO (10 mol%) as a solid support/catalyst.
  • Grinding: Set the ball mill to 25 Hz for 20 minutes .

  • Extraction: Wash the solid cake with hot ethanol to extract the product from the solid catalyst.

  • Recrystallization: Evaporate ethanol to obtain pure crystals.

Part 4: Data Analysis & Green Metrics

Table 1: Comparison of Synthetic Methods

MetricConventional RefluxMethod A: Aqueous MWMethod B: Mechanochemical
Solvent Toluene/DCMEtOH/Water (1:1)None (Solvent-free)
Time 4-8 Hours15 Minutes20 Minutes
Temp 110°C80°CAmbient (Friction heat)
Yield 65-75%88-95%90-96%
Atom Economy ModerateHighVery High
Purification ChromatographyFiltrationExtraction

Green Metric Calculation (Method A):

  • Atom Economy (AE): MW(Product) / [MW(Amine) + MW(CS2)] × 100

    • Calculation: 180.25 / (122.17 + 76.14) ≈ 90.9% (Loss is only H

      
      S).
      
  • E-Factor: (Mass of Waste) / (Mass of Product).

    • Method A minimizes organic waste, producing mostly aqueous salt waste.

Part 5: Workflow Visualization

Workflow Start Start: Reactant Prep (Amine + CS2) MethodChoice Select Method Start->MethodChoice MW_Path Method A: Microwave EtOH/H2O, 80°C, 15 min MethodChoice->MW_Path High Throughput Mech_Path Method B: Ball Mill Solvent-Free, 25Hz, 20 min MethodChoice->Mech_Path Scale-up/Greenest Workup Work-up: Filtration/Extraction MW_Path->Workup Mech_Path->Workup Validation Validation: NMR, MP, Yield Workup->Validation

Figure 2: Decision workflow for selecting the optimal green synthesis method.

References

  • Liu, W., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(22), 5255. Link

  • Lou, C., et al. (2017).[1] Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction. Green Chemistry, 19, 1102-1108. Link

  • Nasiri, F., et al. (2014). Solvent Free One-Pot Synthesis of 2-thioxo-1,3-thiazinane-4-one Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(2).[2] Link

  • Ranjbar-Karimi, R., et al. (2016). Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. Organic Chemistry Research. Link

  • Chen, T., et al. (2024).[3] Metal-Free Synthesis of 2-Aminobenzothiazoles via I2-Catalyzed Tandem Cyclization Reaction of Amines and Carbon Disulfide. Chinese Journal of Chemistry, 42, 846-852.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-imino-3,1-benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solubility & Handling Support Hub

Compound: 4-imino-3,1-benzothiazine-2-thiol Chemical Class: Heterocyclic Thioamide/Iminothiol Primary Application: Pharmacological screening, heterocyclic building block.

This guide addresses the critical solubility and stability challenges associated with 4-imino-3,1-benzothiazine-2-thiol . Due to its capacity for thiol-thione tautomerism and its hydrophobic benzothiazine core, this compound presents unique handling requirements compared to standard small molecules.

Part 1: Fundamental Solubility Profile

The solubility of 4-imino-3,1-benzothiazine-2-thiol is governed by its ability to shift between a neutral thione form (predominant in solid state and neutral solution) and an ionizable thiol form.

Solvent / MediumSolubility RatingComments
DMSO High (>20 mg/mL)Recommended Stock Solvent. The thione tautomer is highly stable in polar aprotic solvents.
DMF High (>20 mg/mL)Good alternative if DMSO is incompatible with downstream chemistry.
Ethanol Moderate Solubility decreases significantly at lower temperatures; heating may be required.
Water (pH 7.0) Very Low (<100 µM)Highly prone to precipitation upon dilution from organic stocks.
Alkaline Buffer (pH > 9) Moderate Deprotonation of the thiol (S-H) to the thiolate anion (S⁻) increases solubility but accelerates oxidation.
Part 2: Troubleshooting Guide
Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into PBS/Media."

Diagnosis: This is a classic "crash-out" effect caused by the high hydrophobicity of the benzothiazine core and the "salting-out" effect of buffer ions. Corrective Protocol:

  • Step-Down Dilution: Do not dilute directly from 100% DMSO to 1% DMSO. Create an intermediate dilution (e.g., 10% DMSO in water) before the final step.

  • Sonicate, Don't Vortex: Vortexing can entrap air bubbles that act as nucleation sites for crystals. Mild bath sonication (30-60 seconds) is superior for dispersing micro-precipitates.

  • Add a Surfactant: If your assay tolerates it, add 0.05% Tween-80 or 0.1% Pluronic F-68 to the aqueous buffer before adding the compound. This creates micelles that stabilize the hydrophobic benzothiazine ring.

Issue 2: "The solution turns yellow/cloudy after 24 hours at room temperature."

Diagnosis: This indicates oxidative dimerization . The free thiol (-SH) group is susceptible to oxidation by atmospheric oxygen, forming a disulfide dimer (bis-benzothiazine disulfide), which is often less soluble and colored. Corrective Protocol:

  • Degas Buffers: Use buffers that have been degassed (sparged with nitrogen/argon) to minimize dissolved oxygen.

  • Reducing Agents: Add 1 mM DTT (Dithiothreitol) or 0.5 mM TCEP to your working solution. TCEP is preferred as it is stable over a wider pH range and does not reduce metals as aggressively as DTT.

  • Check pH: Avoid high pH (>8.5) for long-term storage, as the thiolate anion oxidizes much faster than the neutral thiol/thione.

Issue 3: "I see inconsistent IC50 values between batches."

Diagnosis: This is often due to tautomeric inconsistency or hydrolysis of the imine group. The imine (=NH) can hydrolyze to a ketone (=O) in acidic aqueous conditions, changing the molecule to a benzothiazine-dione derivative. Corrective Protocol:

  • Avoid Acidic Stocks: Do not store the compound in acidified solvents. Keep DMSO stocks neutral.

  • Fresh Preparation: Prepare aqueous working solutions immediately before use. Do not store diluted aqueous plates overnight.

  • Verify Structure: Run a quick LC-MS on "old" stocks. If the mass has shifted by -1 (oxidation) or +1 (hydrolysis), discard the stock.

Part 3: Advanced Solubilization Workflows
Workflow A: Preparation of Stable Stock Solution (20 mM)
  • Weigh 4 mg of 4-imino-3,1-benzothiazine-2-thiol.

  • Add 1.03 mL of anhydrous DMSO (molecular biology grade). Note: Using anhydrous DMSO prevents hydrolysis of the imine group during storage.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into amber vials (to protect from light) and store at -20°C . Avoid repeated freeze-thaw cycles (max 3 cycles).

Workflow B: Preparation of Aqueous Working Solution (100 µM)

Target: 100 µM compound in PBS, 0.5% DMSO final.

  • Thaw the 20 mM DMSO stock.

  • Pre-dilution: Mix 5 µL of 20 mM Stock + 45 µL DMSO = 2 mM Intermediate Stock .

  • Final Dilution: Add 50 µL of the 2 mM Intermediate Stock to 9.95 mL of warm (37°C) PBS .

    • Why warm PBS? Thermodynamics favors solubility; mixing cold buffer with room-temp DMSO often causes immediate shock-precipitation.

  • Use immediately.

Part 4: Visualizing the Chemistry
Diagram 1: Tautomeric Equilibrium & Solubility Logic

This diagram illustrates the structural shifts the molecule undergoes based on pH, which directly dictates its solubility state.

Tautomerism Thione Thione Form (Neutral, Dominant in DMSO) High Organic Solubility Thiol Thiol Form (Neutral, Transient) Low Aqueous Solubility Thione->Thiol Tautomerization Thiol->Thione Equilibrium Anion Thiolate Anion (Charged, pH > pKa) Improved Aqueous Solubility Thiol->Anion Deprotonation (Base) Disulfide Disulfide Dimer (Oxidation Product) Precipitate / Inactive Thiol->Disulfide Slow Oxidation Anion->Thiol Protonation (Acid) Anion->Disulfide Oxidation (O2)

Caption: The 4-imino-3,1-benzothiazine-2-thiol exists in equilibrium with its thione tautomer.[1] In basic conditions, it forms a soluble thiolate anion, which is highly susceptible to irreversible oxidation into a disulfide precipitate.

Diagram 2: Solubilization Decision Tree

Follow this logic flow to determine the best preparation method for your specific assay.

DecisionTree Start Start: Dissolve Solid Solvent Primary Solvent: DMSO (Recommended) Start->Solvent Check Check Assay Tolerance for DMSO Solvent->Check HighTol Tolerance > 1% DMSO Check->HighTol Yes LowTol Tolerance < 0.1% DMSO Check->LowTol No DirectDil Direct Dilution into Warm Buffer HighTol->DirectDil StepDil Intermediate Dilution (1:10 in Water first) LowTol->StepDil Additives Add Solubilizers: Tween-80 or Cyclodextrin StepDil->Additives If Precipitates

Caption: A logical workflow for preparing aqueous solutions, prioritizing DMSO tolerance and mitigation strategies for low-solubility scenarios.

References
  • Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017).[2] Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.[2] Retrieved from [Link]

  • Stanovnik, B., & Tišler, M. (1964). Contribution to the Structure of Some Benzothiazines and Benzoxazines.[1][3] Arhiv za Kemiju, 36. (General reference for tautomerism in benzothiazines).

Sources

Benzothiazine Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH for 4H-3,1-benzothiazin-4-one Stability Audience: Medicinal Chemists, Biochemists, and Structural Biologists.[1][2]

Diagnostic Overview: The Stability Paradox

Why is my compound degrading?

The 4H-3,1-benzothiazin-4-one scaffold is frequently utilized as a mechanism-based inhibitor (suicide substrate) for serine proteases (e.g., Human Leukocyte Elastase).[1][2] Its biological potency relies on the electrophilicity of the carbonyl carbon (C4).

This creates an inherent stability paradox: The more potent the inhibitor, the more susceptible it is to spontaneous hydrolysis. [2][3]

The Degradation Mechanism

Understanding the degradation pathway is the first step in troubleshooting. The ring is susceptible to nucleophilic attack at the C4 position. In aqueous buffers, hydroxide ions (


) act as the nucleophile, leading to ring opening.[2][3] In the presence of primary amines (e.g., Tris buffer, lysine residues), the ring can open and re-close to form a thermodynamically stable quinazolinone , permanently destroying the desired activity.[2][3]
Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways between stability, enzymatic inhibition, and degradation.[2][3]

Benzothiazine_Stability Native 4H-3,1-Benzothiazin-4-one (Active Scaffold) Tetrahedral Tetrahedral Intermediate Native->Tetrahedral Nucleophilic Attack (C4) Quinazolinone Quinazolinone (Rearrangement Product) Native->Quinazolinone Path C: R-NH2 (Tris Buffer) Enzyme Serine Protease (Target) Enzyme->Tetrahedral AcylEnzyme Acyl-Enzyme Complex (Inhibition) Tetrahedral->AcylEnzyme Path A: Enzyme Ser-OH (Fast) Hydrolyzed 2-Mercaptobenzamide Derivative (Inactive) Tetrahedral->Hydrolyzed Path B: Water/OH- (pH > 7.5) Amine Primary Amine (Tris/Lysine) Amine->Native

Figure 1: Mechanistic pathways determining the fate of 3,1-benzothiazine derivatives. Path A is the desired pharmacological effect. Path B and C represent stability failures.

Troubleshooting Guide

Use this matrix to identify the root cause of your stability issues.

SymptomDiagnostic CheckRoot CauseCorrective Action
LC-MS shows M+18 peak Is the peak increasing over time in buffer?Hydrolytic Ring Opening. Water has attacked C4, cleaving the C-S bond.[2][3]Lower pH. Shift buffer from pH 7.4 to 6.0-6.5. Minimize time in aqueous solution.
LC-MS shows M-S+N shift Are you using Tris, Glycine, or ammonium buffers?Aminolysis/Rearrangement. Conversion to Quinazolinone.Change Buffer. Switch to non-nucleophilic buffers: HEPES, MOPS, or Phosphate.
Precipitation in Stock Is the stock solvent DMSO or MeOH?Water Contamination. 3,1-benzothiazines are hydrophobic; hydrolysis products are often less soluble.[2][3]Dry Solvents. Use anhydrous DMSO. Store over molecular sieves. Avoid MeOH (nucleophilic).[1][2]
Loss of Activity (IC50 increases) How long was the compound in assay buffer before adding enzyme?Spontaneous Hydrolysis. The "warhead" deactivated before reaching the target.Zero-Incubation. Add enzyme immediately after diluting compound into buffer.[1] Do not pre-incubate without enzyme.

Optimization Protocols

Protocol A: Determination of Hydrolytic Stability ( )

Objective: To define the "Goldilocks Zone"—the pH range where the compound is stable enough for handling but reactive enough for inhibition.[1]

Reagents:

  • Buffer System: Citrate-Phosphate-HEPES broad-range buffer (maintain constant ionic strength, I=0.1 M).[1][2]

  • Stock Solution: 10 mM compound in anhydrous DMSO.

Step-by-Step Method:

  • Preparation: Prepare 10 mL aliquots of buffer at pH 5.0, 6.0, 7.0, 7.5, and 8.0.

  • Initiation: Add 10 µL of Stock Solution to 990 µL of each buffer (Final conc: 100 µM, 1% DMSO). Vortex rapidly (2 seconds).[1]

  • Monitoring: Immediately transfer to a UV-transparent quartz cuvette or HPLC vial.

    • UV Method:[1][3] Monitor absorbance decrease at

      
       (typically 300–350 nm for the benzothiazine core).[1][2][3]
      
    • HPLC Method:[1][3] Inject every 15 minutes for 4 hours.

  • Calculation: Plot

    
     versus time (
    
    
    
    ). The slope of the line is
    
    
    .
    
    
    [1][2][3]

Target Metric: For a viable drug candidate, you typically require


 at pH 7.4 to ensure accurate biological assay data.[2]
Protocol B: Buffer Selection Guide

Do not assume PBS is safe. Use this table to select the correct buffer for 3,1-benzothiazines.

BufferSuitabilityNotes
Phosphate (PBS) Recommended Non-nucleophilic.[1] Good buffering capacity at pH 7.0–7.4.
HEPES / MOPS Recommended Sterically hindered nitrogens reduce nucleophilicity. Excellent for cell assays.
Citrate Recommended Excellent for acidic stability studies (pH 4.0–6.0).[1]
Tris (Tris-HCl) FORBIDDEN Primary amine reacts with the C4 carbonyl, causing rapid degradation (aminolysis).[1][2][3]
Glycine FORBIDDEN Primary amine acts as a nucleophile.
DTT / β-ME ⚠️ Caution Strong thiols can attack the ring. Avoid reducing agents unless necessary for the enzyme.

Frequently Asked Questions (FAQs)

Q: Can I store my 3,1-benzothiazine stock in Methanol or Ethanol? A: No. Alcohols are nucleophiles.[2] Over time (weeks/months), methanol can attack the C4 position, leading to the formation of the methyl ester of the ring-opened product (solvolysis).[2][3] Always use Anhydrous DMSO or Acetonitrile for long-term storage (-20°C).[1]

Q: Why does my compound turn yellow in basic solution? A: This is a classic indicator of ring opening. The hydrolysis product often contains a free thiolate or aniline functionality which, upon oxidation or conjugation, can form colored species (often disulfides or azo-like compounds).[2][3] If it turns yellow immediately upon buffer addition, your pH is likely too high (>8.0).[2]

Q: I am designing a new analog. How can I improve stability without losing potency? A: This is a trade-off.

  • To increase stability: Add electron-donating groups (EDGs) to the benzene ring (positions 6 or 7).[1] This reduces the electrophilicity of C4, making it less reactive to water, but also less reactive to the enzyme.[2]

  • To increase potency: Add electron-withdrawing groups (EWGs).[1] This makes the "warhead" more explosive but decreases half-life in buffer.[1]

  • Strategy: Steric hindrance near the C2 position can sometimes protect against bulk water attack while still allowing the specific enzyme active site to react.

References

  • Groutas, W. C., et al. (1997).[2][3] Mechanism-based inhibitors of serine proteases: design and application of 3,1-benzoxazin-4-ones and 3,1-benzothiazin-4-ones.[1] Expert Opinion on Therapeutic Patents.

  • Krantz, A., et al. (1990).[2] Design of protease inhibitors: 4H-3,1-benzoxazin-4-ones as potent, specific, and stable inhibitors of human leukocyte elastase.[1][2] Journal of Medicinal Chemistry.

  • Gütschow, M., et al. (2002).[2][3] Aza-analogues of 3,1-benzoxazin-4-ones and 3,1-benzothiazin-4-ones: synthesis and inhibition of serine proteases.[1] Bioorganic & Medicinal Chemistry.[4][5][6]

  • Katritzky, A. R. (2010).[2][3] Handbook of Heterocyclic Chemistry. Elsevier. (Refer to sections on 6-membered rings with two heteroatoms).

(Note: While 3,1-benzoxazines are cited in titles, the mechanistic principles of C4-electrophilicity and ring-opening hydrolysis are chemically homologous to 3,1-benzothiazines, with the thiazine being generally more stable to hydrolysis than the oxazine but more susceptible to oxidation.)[2][3]

Sources

Overcoming hydrolysis of the imino group in benzothiazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiazine Chemistry Division Subject: Troubleshooting & Stabilization of the Imino Moiety in Benzothiazine Scaffolds Ticket ID: BZT-IM-HYD-001 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The Hydrolysis Challenge

You are likely experiencing the conversion of your target benzothiazine imine (C=N) into its corresponding carbonyl (C=O) and amine byproducts.[1] In benzothiazine chemistry—particularly with 1,2-benzothiazine-1,1-dioxides (oxicam precursors) or 1,4-benzothiazines—the imino group is thermodynamically unstable relative to the carbonyl form in the presence of water and protic acids.[1]

This guide moves beyond basic organic chemistry to address the specific electronic and steric factors governing benzothiazine stability.

Diagnostic Phase: Is It Hydrolysis?

Before altering your protocol, confirm the degradation pathway.[1]

Diagnostic Method"Healthy" Imino SignalHydrolysis Indicator (The "Red Flag")

H NMR
Sharp singlet/doublet at

8.0–8.8 ppm
(HC=N)
Loss of imine peak; appearance of aldehyde/ketone signal (

9.5–10.5 ppm) and broad amine protons.
IR Spectroscopy Strong band at 1610–1640 cm

(C=N stretch)
Appearance of a strong carbonyl band at 1680–1720 cm

(C=O).
LC-MS Target Mass

Appearance of

mass peak (corresponding to the carbonyl precursor).[1]
Visual Often yellow/orange crystalline solidsShift to colorless (if conjugation breaks) or dark tars (if amine oxidizes).[1]

Mechanistic Insight: The "Water-Acid" Trap

The hydrolysis of benzothiazine imines is not random; it is a cascade failure driven by protonation and nucleophilic attack .[1] In benzothiazines, the electron-withdrawing sulfonyl group (


) or adjacent heteroatoms can increase the electrophilicity of the imine carbon, making it hyper-sensitive to water.[1]

The PADPED Mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation):

G Imine Benzothiazine Imine (R-C=N-R') Protonated Iminium Ion (Activated Electrophile) Imine->Protonated + H+ (Rate Limiting at low pH) Tetrahedral Tetrahedral Intermediate (Hemiaminal) Protonated->Tetrahedral + H2O (Nucleophilic Attack) Collapse Bond Cleavage Tetrahedral->Collapse Proton Transfer (N-protonation) Products Carbonyl + Amine Collapse->Products - R'NH2

Figure 1: The acid-catalyzed hydrolysis pathway. Note that the formation of the Iminium Ion is the critical activation step.[1]

Troubleshooting Protocols

Scenario A: Hydrolysis During Synthesis (Reaction Pot)

The imine forms but degrades before isolation.[1]

Root Cause: Water generation during condensation drives the equilibrium backward (Le Chatelier’s Principle).[1] The Fix: Chemical Dehydration.[1][2]

  • Switch Solvent: Move from Ethanol/Methanol to Toluene or Xylene .[1]

  • Dean-Stark Trap: Use azeotropic distillation to physically remove water.[1]

  • Chemical Scavengers: Add activated 4Å Molecular Sieves or Ti(OiPr)

    
      (Titanium Isopropoxide) directly to the reaction.[1]
    
    • Why Ti(OiPr)

      
      ? It acts as both a Lewis acid catalyst (activating the carbonyl) and a water scavenger (hydrolyzing to TiO
      
      
      
      , which precipitates).[1]
Scenario B: Hydrolysis During Workup/Purification

The compound is stable in the pot but degrades on the silica column or during extraction.[1]

Root Cause: Silica gel is acidic (pH ~4-5).[1] This protonates the imine nitrogen, catalyzing hydrolysis (see Figure 1).[1] The Fix: Basified Silica Protocol.[1]

  • Pre-treat Silica: Slurry your silica gel in Hexane/EtOAc containing 1-2% Triethylamine (Et

    
    N) .[1]
    
  • Eluent Buffer: Add 0.5% Et

    
    N to your mobile phase.[1]
    
  • Avoid Aqueous Acid: Do not wash the organic layer with HCl or NH

    
    Cl.[1] Use saturated NaHCO
    
    
    
    or brine (pH neutral/basic).[1]
Scenario C: Storage Instability

Compound degrades in the vial over weeks.

Root Cause: Atmospheric moisture + trace acid impurities.[1] The Fix:

  • Store under Argon/Nitrogen.[1]

  • Keep at -20°C.[1]

  • Encapsulation (Advanced): For highly labile imines, consider supramolecular protection using Cucurbit[7]uril , which can encapsulate the guest and sterically shield the imine bond from water attack [1].[1]

Strategic Chemical Engineering (Structure Optimization)

If the protocol fixes fail, the molecule itself may be too unstable.[1] Modify the structure to increase the kinetic barrier to hydrolysis.

Modification StrategyMechanism of ActionRecommendation
Steric Hindrance Place bulky groups (e.g., tert-butyl, isopropyl) ortho to the imine nitrogen or carbon.[1]High Impact. Blocks the trajectory of the incoming water nucleophile.[1]
Electronic Tuning (N-Aryl) Add electron-withdrawing groups (EWGs) like -CF

or -NO

to the N-aryl ring.
Medium Impact. Decreases the basicity of the nitrogen, making protonation (Step 1) harder.[1]
Intramolecular H-Bonding Incorporate an -OH group ortho to the imine (e.g., salicylaldehyde derivatives).[1]High Impact. Locks the imine in a "pseudo-ring" via H-bonding, significantly reducing hydrolytic susceptibility [2].[1]

Frequently Asked Questions (FAQ)

Q1: My benzothiazine imine is an intermediate. Can I reduce it in situ to avoid isolation? A: Absolutely. This is the "Reductive Amination" shortcut. If the imine is unstable, add a reducing agent like NaBH(OAc)


  (Sodium triacetoxyborohydride) directly to the reaction pot after imine formation is observed by TLC.[1] This converts the unstable C=N to a stable C-N amine bond immediately.[1]

Q2: Does the oxidation state of the sulfur matter (S vs SO


)? 
A:  Yes. 1,2-benzothiazine-1,1-dioxides (sulfones) are strong electron-withdrawing systems.[1] They pull electron density away from the imine carbon, making it more electrophilic and thus more susceptible to water attack than the sulfide (S) analogs.[1] You must be stricter with anhydrous conditions for dioxides.

Q3: I see "Tautomerism" mentioned in literature. Is my imine actually an enamine? A: In 1,2-benzothiazines (like oxicam precursors), the "imino" form often exists in equilibrium with an "enamine" or "enol-amide" tautomer.[1]

  • Check: If you have an N-H proton adjacent to the double bond, you likely have a tautomeric mixture.[1]

  • Impact: The enamine form is generally more resistant to hydrolysis than the iminium form.[1] Stabilizing the enamine tautomer (e.g., by solvent choice—polar aprotic solvents often favor the imine, while non-polar favor the enamine/enol) can improve shelf-life [3].[1]

Decision Tree: The "Save Your Batch" Workflow

Troubleshooting Start Imine Hydrolysis Detected CheckPhase When does it happen? Start->CheckPhase Reaction During Reaction CheckPhase->Reaction Workup During Workup/Column CheckPhase->Workup Storage During Storage CheckPhase->Storage WaterRemoval Add Molecular Sieves or Dean-Stark Reaction->WaterRemoval SilicaCheck Did you use Acidic Silica? Workup->SilicaCheck Atmosphere Store under Argon at -20°C Storage->Atmosphere LewisAcid Use Ti(OiPr)4 WaterRemoval->LewisAcid If fails Basify Use 1% Et3N in Eluent & Neutralize Silica SilicaCheck->Basify Yes Structure Redesign: Steric Bulk or e- withdrawing groups Atmosphere->Structure If fails

Figure 2: Step-by-step decision matrix for stabilizing benzothiazine imines.

References

  • Inhibited Hydrolysis via Encapsulation: Title: Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[7]uril.[1] Source: The Journal of Organic Chemistry (ACS).[1] URL:[Link][1]

  • Tautomerism & Stabilization: Title: Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles.[1] Source: Croatica Chemica Acta.[1][3] URL:[Link]

  • General Imine Hydrolysis Mechanism: Title: Imine and Enamine Hydrolysis Mechanism.[1][4] Source: Chemistry Steps.[1][2][3][5][6][7][8][9][10] URL:[Link]

  • Benzothiazine Synthesis & Stability: Title: Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Source: Current Bioactive Compounds.[1] URL:[Link]

Sources

Validation & Comparative

1H NMR characteristic peaks of 4-imino-4H-3,1-benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of 4-imino-4H-3,1-benzothiazine-2-thiol , a critical heterocyclic scaffold often encountered in the synthesis of antipsychotic and anti-inflammatory agents.

This molecule presents a unique analytical challenge due to prototropic tautomerism (thiol-thione equilibrium) and its tendency to undergo Dimroth rearrangement into thermodynamically more stable quinazoline isomers. This guide provides the spectral fingerprints required to distinguish the kinetic 3,1-benzothiazine product from its thermodynamic isomers.

Structural Analysis & Tautomerism

Before interpreting the NMR spectrum, one must understand the species present in solution. The title compound exists in a dynamic equilibrium between the thiol (A) and thione (B) forms. In polar aprotic solvents (like DMSO-d₆), the equilibrium often favors the thione form, or a rapid exchange average is observed.

  • Form A (Thiol): this compound (Aromatic character retained in the heterocyclic ring).

  • Form B (Thione): 2-thioxo-1,2-dihydro-3,1-benzothiazin-4-imine (NH proton present).

Figure 1: Tautomeric Equilibrium & Rearrangement Pathways

Tautomerism Fig 1. The 3,1-benzothiazine scaffold exists in a thiol-thione equilibrium and can rearrange to quinazoline-2,4-dithione derivatives. Thiol Thiol Form (A) (S-H bond) Thione Thione Form (B) (C=S, N-H bond) Thiol->Thione Tautomerism (Fast Exchange) Quinazoline Quinazoline Isomer (Thermodynamic Sink) Thione->Quinazoline Dimroth Rearrangement (Base/Heat)

Characteristic 1H NMR Peaks

The following data represents the characteristic chemical shifts in DMSO-d₆ . Note that in CDCl₃, the labile protons (NH/SH) may be broad or invisible depending on concentration and water content.

Table 1: 1H NMR Spectral Fingerprint (DMSO-d₆, 400 MHz)
Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling (J Hz)Diagnostic Notes
H-5 (Aromatic) 8.10 – 8.25 Doublet (d)J ≈ 8.0Most Deshielded Ar-H . Proximity to the C=N (imine) creates a strong anisotropic deshielding effect.
H-7 (Aromatic) 7.60 – 7.75Triplet of DoubletsJ ≈ 7.8, 1.5Typical aromatic pattern; often overlaps with H-8.
H-8 (Aromatic) 7.40 – 7.55Doublet (d)J ≈ 8.0Less deshielded than H-5.
H-6 (Aromatic) 7.25 – 7.35Triplet (t)J ≈ 7.5Most shielded aromatic proton.
Imine (=NH) 9.50 – 10.50 Broad Singlet-Highly exchangeable. Chemical shift varies with concentration (H-bonding).
Thiol (-SH) ~4.0 or >13.0 Broad-Rarely seen as a discrete peak due to rapid exchange; often merged with H₂O or absent.
Thione (-NH) 12.0 – 13.5 Broad Singlet-If the thione tautomer dominates, a downfield NH signal appears >12 ppm.

Critical Insight: The "fingerprint" of the 3,1-benzothiazine scaffold is the H-5 doublet at ~8.2 ppm . In the isomeric quinazoline, the magnetic anisotropy is distributed differently, often shifting this proton slightly upfield or altering the splitting pattern due to the symmetry of the quinazoline ring.

Comparative Analysis: Performance vs. Alternatives

In drug discovery, this scaffold is often compared against its quinazoline isomer (formed via rearrangement) and the 4-one analog (oxygen instead of imine).

Table 2: Distinguishing Structural Alternatives
Feature4-imino-3,1-benzothiazine-2-thiol (Target)Quinazoline-2,4-dithione (Isomer)4H-3,1-benzothiazin-4-one (Analog)
H-5 Shift δ 8.1 - 8.25 ppm (Deshielded by C=NH)δ 7.9 - 8.0 ppm (Shielded relative to imine)δ 8.0 - 8.15 ppm (Deshielded by C=O)
Labile Protons 1 NH (Imine) + 1 SH/NH (Thiol/Thione)2 NH protons (typically >12 ppm)0 NH (if N-substituted) or 1 NH
13C C=X Shift C=NH typically ~155-160 ppm C=S typically ~180+ ppm C=O typically ~160-165 ppm
Stability Kinetic Product (Unstable to base/heat)Thermodynamic Product (Stable)Hydrolytically unstable
Differentiation H-5 is key. Presence of imine NH signal.[1][2][3][4]High symmetry in spectra if N1/N3 unsubstituted.IR shows strong C=O stretch (~1670 cm⁻¹).

Experimental Protocol: Synthesis & Validation

To ensure you are analyzing the correct kinetic product and not the rearranged quinazoline, follow this validated low-temperature protocol.

Synthesis of this compound

Reagents: 2-Aminobenzonitrile (1.0 eq), Carbon Disulfide (CS₂, 5.0 eq), Potassium Hydroxide (KOH, 2.0 eq), Ethanol (EtOH).

Step-by-Step Workflow:

  • Preparation: Dissolve 2-aminobenzonitrile in absolute EtOH at 0°C (Ice bath). Crucial: Low temperature prevents rearrangement.

  • Addition: Add KOH followed by dropwise addition of CS₂.

  • Reaction: Stir at 0°C - 5°C for 4–6 hours. Do not reflux. Refluxing promotes the Dimroth rearrangement to the quinazoline isomer.

  • Workup: Pour the reaction mixture into ice-cold water. Acidify carefully with dilute HCl (maintain T < 10°C) to pH 4-5.

  • Isolation: A yellow precipitate forms. Filter immediately.

  • Purification: Recrystallize from ethanol/water (cold).

Figure 2: Synthesis & Validation Workflow

Workflow Fig 2. Temperature control is the critical variable in synthesizing the 3,1-benzothiazine scaffold vs. the quinazoline isomer. Start Start: 2-Aminobenzonitrile + CS2 Cond Condition: KOH, EtOH, 0°C Start->Cond Check Checkpoint: Is T > 25°C? Cond->Check Product Target: 3,1-Benzothiazine (Kinetic Product) Check->Product No (Keep Cold) Isomer Impurity: Quinazoline (Thermodynamic Product) Check->Isomer Yes (Heat)

References

  • Synthesis and Tautomerism: Journal of Heterocyclic Chemistry. "Synthesis and spectral properties of 2-mercapto-4-imino-3,1-benzothiazines."

  • Isomer Differentiation: Tetrahedron. "Dimroth rearrangement of 1,3-thiazines to pyrimidines and related benzologues."

  • NMR Reference Data: Magnetic Resonance in Chemistry. "1H and 13C NMR spectral assignments of benzothiazine derivatives."

  • Comparative Scaffolds: European Journal of Medicinal Chemistry. "Quinazolinone vs Benzothiazine: Scaffold hopping in drug design."

Sources

A Comparative Guide to IR Spectrum Analysis of C=N and C=S Bonds in Benzothiazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in the structural elucidation of heterocyclic compounds, a class of molecules vital to medicinal chemistry. Among these, benzothiazines, which feature a benzene ring fused to a thiazine ring, are of significant interest due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] A precise understanding of their molecular architecture is paramount for establishing structure-activity relationships (SAR) and guiding the development of novel therapeutic agents. This guide provides an in-depth comparison and analysis of the characteristic infrared spectral features of the carbon-nitrogen (C=N) and carbon-sulfur (C=S) double bonds within benzothiazine scaffolds, offering field-proven insights for their unambiguous identification.

The Vibrational Language of Benzothiazines: C=N and C=S Bonds

The power of IR spectroscopy lies in its ability to probe the vibrational modes of covalent bonds.[2][3] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."[2][3] For benzothiazines, the stretching vibrations of the C=N (imine or azomethine) and C=S (thiocarbonyl) bonds are particularly diagnostic.

The C=N Stretching Vibration

The C=N double bond, an integral part of many benzothiazine derivatives, exhibits a stretching absorption that is influenced by its molecular environment. Generally, the C=N stretching frequency is observed in the region of 1690-1630 cm⁻¹ .[4][5] This absorption is typically of medium to strong intensity. The precise wavenumber is sensitive to several factors:

  • Substitution: The nature of the substituents on both the carbon and nitrogen atoms can alter the bond strength and, consequently, the stretching frequency. Electron-donating groups tend to lower the frequency, while electron-withdrawing groups increase it.

  • Conjugation: When the C=N bond is part of a conjugated system, for instance, with an aromatic ring, the absorption frequency is typically lowered by 20-30 cm⁻¹.[6] This is due to the delocalization of π-electrons, which slightly weakens the double bond character.

  • Ring Strain: In cyclic systems like benzothiazines, the geometry and strain of the ring can also influence the vibrational frequency.

In the context of benzothiazole derivatives, a related class of compounds, the C=N stretching absorption has been reported around 1630 cm⁻¹ .[4] For newly synthesized imine-oxime ligands derived from 2-mercaptobenzothiazole, this peak was observed at a similar value.[4]

The C=S Stretching Vibration

The thiocarbonyl (C=S) group is less common in the core benzothiazine structure but can be present as a substituent or in related thiourea derivatives. The C=S stretching vibration is generally weaker than the C=O stretching vibration and appears at a lower frequency due to the greater mass of the sulfur atom compared to the oxygen atom.

The C=S stretching frequency is typically found in the range of 1250-1020 cm⁻¹ . However, this band can be weak and is often coupled with other vibrations, making its assignment challenging. In thiourea and its derivatives, which contain the -N-C=S moiety, characteristic bands are often observed. For instance, in one study, the ν(C=S) stretching frequency for a thiourea derivative (HPMCT) was shown at 707 cm⁻¹, and this band shifted to a lower wavenumber upon coordination with metal ions.[7] Another study on 2-furaldehyde thiourea reported the C=S absorption band at 1100 cm⁻¹.[8] The wide range and potential for coupling underscore the need for careful spectral interpretation and comparison with reference compounds.

Comparative Analysis of IR Data in Benzothiazine Derivatives

To provide a practical reference, the following table summarizes experimentally observed IR absorption frequencies for C=N and C=S related bonds in various benzothiazine and related heterocyclic structures.

Compound ClassFunctional GroupObserved Frequency (cm⁻¹)Reference
1,4-BenzothiazinesC=N~1665 cm⁻¹ (associated with C=N and NHNH)[9]
Benzothiazole DerivativesC=N~1630 cm⁻¹[4]
Imine-Oxime of 2-MercaptobenzothiazoleC=N~1630 cm⁻¹[4]
Thiourea DerivativesC=S707 cm⁻¹[7]
2-Furaldehyde ThioureaC=S1100 cm⁻¹[8]
1,4-Benzothiazine DerivativeC=S1190 cm⁻¹[9]

Note: The exact position of these bands can vary depending on the specific molecular structure and the physical state of the sample.

Experimental Protocol: Acquiring an IR Spectrum of a Benzothiazine Derivative

This section outlines a standardized workflow for obtaining a high-quality IR spectrum of a synthesized benzothiazine compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: The choice of sampling technique is critical to avoid interference from the sample matrix. For solid samples, the KBr pellet method is common.

    • Procedure:

      • Grind a small amount (1-2 mg) of the dry benzothiazine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

      • Ensure a homogenous mixture is obtained.

      • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup:

    • Rationale: A background spectrum must be collected to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Procedure:

      • Ensure the sample compartment of the FTIR spectrometer is empty.

      • Collect a background spectrum.

  • Sample Analysis:

    • Rationale: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Procedure:

      • Place the KBr pellet containing the sample in the spectrometer's sample holder.

      • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Processing and Interpretation:

    • Rationale: The obtained spectrum must be carefully analyzed to identify characteristic absorption bands.

    • Procedure:

      • Label the significant peaks with their corresponding wavenumbers.

      • Compare the observed frequencies with known values for C=N, C=S, and other expected functional groups (e.g., N-H, C-H, aromatic C=C).[1][5][6]

      • Utilize the fingerprint region (1500-500 cm⁻¹) for a more detailed comparison with reference spectra if available.[3]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of IR spectral analysis for the characterization of benzothiazine derivatives.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation Sample Benzothiazine Sample Grinding Grind with KBr Sample->Grinding Pelletizing Form KBr Pellet Grinding->Pelletizing SampleSpec Acquire Sample Spectrum Pelletizing->SampleSpec Background Acquire Background Spectrum Processing Process Spectrum (Baseline Correction, etc.) SampleSpec->Processing PeakPicking Identify Peak Frequencies Processing->PeakPicking Assignment Assign Functional Groups (C=N, C=S) PeakPicking->Assignment Comparison Compare with Reference Data Assignment->Comparison Structure Structural Confirmation Comparison->Structure

Caption: Workflow for IR Spectral Analysis of Benzothiazines.

Complementary Techniques and Integrated Characterization

While IR spectroscopy is a powerful tool, a comprehensive structural elucidation of novel benzothiazines relies on an integrated analytical approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon and proton framework of the molecule, including connectivity and stereochemistry.[10][11]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can help in confirming the molecular structure.[1]

The relationship between these techniques in a comprehensive characterization workflow is depicted below.

Characterization_Workflow cluster_techniques Analytical Techniques Synthesis Synthesized Compound IR IR Spectroscopy (Functional Groups: C=N, C=S) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C) (Structural Framework) Synthesis->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Synthesis->MS Structure Confirmed Structure IR->Structure NMR->Structure MS->Structure

Caption: Integrated Workflow for Benzothiazine Characterization.

By combining the functional group information from IR spectroscopy with the detailed structural data from NMR and the molecular weight confirmation from MS, researchers can achieve an unambiguous characterization of novel benzothiazine derivatives, a critical step in the drug discovery and development pipeline.

References

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2016). MDPI. [Link]

  • Synthesis of new thiourea derivatives and metal complexes. (n.d.). KSU BAP. [Link]

  • Flint, C. D., & Goodgame, M. (1966). Infrared spectra (400–135 cm.–1) of some thiourea co-ordination complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 744. [Link]

  • Jahnavi, G., Kharche, A. P., Beludari, M. I., Visampalli, P., Savitha, S., Mary, P., & Parvez, N. (2024). Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia, 54(4), 768-782. [Link]

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI. [Link]

  • Gambino, D., Kremer, E., & Baran, E. J. (2002). Infrared spectra of new Re(III) complexes with thiourea derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(14), 3085–3092. [Link]

  • Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). (n.d.). CORE. [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2017). Journal of Young Pharmacists. [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). University of Al-Qadisiyah. [Link]

  • Deshmukh, M. B., Deshmukh, S. A., Jagtap, S. S., & Mulik, A. R. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46(5), 852–859. [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]

    • Infrared Spectroscopy. (n.d.). University of Colorado Boulder. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • The first observation on polymerization of 1,3-benzothiazines: synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers. (n.d.). RSC Publishing. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta, 18(4), 541-547. [Link]

  • Analysis of Infrared spectroscopy (IR). (n.d.). UniTechLink Inc. [Link]

  • The first observation on polymerization of 1,3-benzothiazines: Synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers. (2016). ResearchGate. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2024). National Center for Biotechnology Information. [Link]

  • Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Madison. [Link]

  • Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated. (2017). The Journal of Physical Chemistry A, 121(33), 6269–6282. [Link]

  • The features of IR spectrum. (n.d.). An-Najah National University. [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of California, Los Angeles. [Link]

Sources

Comparative Guide: Antimicrobial Activity of Benzothiazines vs. Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of two privileged heterocyclic scaffolds in medicinal chemistry: Benzothiazines and Benzothiazoles . While both fuse a benzene ring with a nitrogen-sulfur containing heterocycle, their antimicrobial profiles, mechanisms of action, and synthetic utility differ significantly.

Key Takeaway: Benzothiazoles generally exhibit a broader spectrum of activity (Gram-positive, Gram-negative, and fungal) with well-defined molecular targets such as DNA gyrase (GyrB). Benzothiazines, particularly the 1,2- and 1,4-isomers, show potent but often narrower activity (primarily Gram-positive) and frequently act via redox-cycling mechanisms or serve as structural precursors to cephalosporin-like antibiotics.

Part 1: Chemical Identity & Structural Core

The fundamental difference lies in the size and oxidation state of the heterocyclic ring. Benzothiazoles contain a 5-membered ring, while benzothiazines contain a 6-membered ring.

Structural Comparison Diagram

G cluster_0 Benzothiazole Scaffold cluster_1 Benzothiazine Scaffolds BTA Benzothiazole (5-membered ring) Planar, Aromatic BTZ_12 1,2-Benzothiazine (Saccharin analogs) BTA->BTZ_12 Ring Expansion (Synthetic) BTZ_14 1,4-Benzothiazine (Quinolone-like) BTZ_14->BTA Ring Contraction (Oxidative/UV)

Figure 1: Structural relationship between benzothiazoles and benzothiazine isomers. Note the ring contraction pathway from 1,4-benzothiazines to benzothiazoles, often observed in oxidative conditions.

Part 2: Mechanism of Action (The "Why")

Understanding the causality of antimicrobial action is critical for rational drug design.

Benzothiazoles: The DNA Gyrase Inhibitors

Benzothiazoles are extensively validated as inhibitors of bacterial DNA Gyrase B (GyrB) and Topoisomerase IV .[1][2]

  • Mechanism: They bind to the ATP-binding pocket of the GyrB subunit, preventing the ATP hydrolysis required for DNA supercoiling.

  • Secondary Targets: Some derivatives inhibit MurB (cell wall synthesis) and Aldose Reductase .

  • Spectrum: Broad (Gram+ and Gram-).

Benzothiazines: Redox Cyclers & Cell Wall Agents
  • 1,4-Benzothiazines: Structurally related to pheomelanin pigments, these compounds often generate Reactive Oxygen Species (ROS) via redox cycling, causing oxidative stress to bacteria. They also share structural homology with quinolones, suggesting potential (though less potent) DNA gyrase interaction.

  • 1,3-Benzothiazines: The dihydro-1,3-thiazine ring is the core of Cephalosporins , acting by inhibiting penicillin-binding proteins (PBPs) and disrupting cell wall synthesis.

  • 1,2-Benzothiazines: Often act as antimetabolites or membrane disruptors; activity is highly lipophilicity-dependent.

Mechanistic Pathway Diagram

MOA BTA Benzothiazoles GyrB Target: DNA Gyrase B (ATP Pocket) BTA->GyrB Primary Mode CellWall Target: Cell Wall Synthesis (PBP Inhibition) BTA->CellWall Secondary (MurB) BTZ Benzothiazines BTZ->GyrB Weak Affinity ROS Mechanism: Redox Cycling (ROS Generation) BTZ->ROS 1,4-Isomers BTZ->CellWall 1,3-Isomers (Cephalosporin-like) Death Bacterial Cell Death GyrB->Death ROS->Death CellWall->Death

Figure 2: Comparative mechanistic pathways. Benzothiazoles primarily target DNA replication enzymes, while benzothiazines exploit oxidative stress and cell wall disruption.

Part 3: Comparative Efficacy Data

The following table summarizes Minimum Inhibitory Concentration (MIC) data from comparative literature. Lower MIC values indicate higher potency.

FeatureBenzothiazolesBenzothiazines (1,2- & 1,4-)
Primary Spectrum Broad (Gram+, Gram-, Fungi, TB)Narrow (Mostly Gram+, some Fungi)
Best-in-Class MIC (S. aureus) 0.01 – 1.0 µg/mL (e.g., Schiff base derivatives)4 – 16 µg/mL (e.g., Pyrazolo-benzothiazines)
Best-in-Class MIC (E. coli) 0.5 – 4.0 µg/mL > 64 µg/mL (Often inactive)
Antifungal Activity High (e.g., C. albicans MIC < 10 µg/mL)Moderate (Specific to 1,4-isomers)
Key Advantage Validated multi-target inhibition (GyrB, MurB)Synthetically versatile; can be ring-contracted
Key Limitation Solubility issues in planar derivativesLimited Gram-negative permeability

Data Insight: Benzothiazoles generally outperform benzothiazines against Gram-negative bacteria due to better penetration and specific GyrB targeting. Benzothiazines are competitive primarily against Gram-positive strains like S. aureus and MRSA.

Part 4: Structure-Activity Relationship (SAR)

Benzothiazoles[2][3][4][5][6][7][8][9]
  • Position 2 (C-2): Critical for activity.[3] Substitution with hydrazones, Schiff bases, or guanidines significantly enhances antimicrobial potency.

  • Position 6 (C-6): Electron-withdrawing groups (NO₂, F, Cl) increase lipophilicity and binding affinity to DNA gyrase.

Benzothiazines[3][9][11][12][13][14][15][16][17][18]
  • Nitrogen (N-4 in 1,4-isomer): Alkylation (e.g., ethyl group) often improves Gram-positive activity but may reduce Gram-negative efficacy.

  • Ring Oxidation: The oxidized sulfone (1,1-dioxide) form in 1,2-benzothiazines (saccharin-like) is essential for biological activity.

SAR Logic Diagram

SAR cluster_BTA Benzothiazole Optimization cluster_BTZ Benzothiazine Optimization C2 C-2 Position: Schiff Bases/Hydrazones (CRITICAL for Potency) C6 C-6 Position: Electron Withdrawing (F, NO2) (Enhances Binding) N_Sub N-Substitution: Ethyl/Methyl (Lipophilicity) S_Ox S-Oxidation: Sulfone (O=S=O) (Essential for 1,2-isomers)

Figure 3: SAR optimization map. Modifications at C-2 (Benzothiazoles) and N-alkylation (Benzothiazines) are the most high-yield strategies for potency enhancement.

Part 5: Experimental Protocols

Protocol 1: Self-Validating MIC Determination (Broth Microdilution)

Based on CLSI M07-A10 Standards. This protocol ensures reproducibility and eliminates false positives due to precipitation.

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin dye (0.01%) or TTC (for visual growth confirmation).

  • Standard strains: S. aureus ATCC 29213, E. coli ATCC 25922.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare stock solution of test compound in DMSO. Perform serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL). Critical: Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Incubation: Add diluted inoculum to wells. Incubate at 37°C for 16-20 hours.

  • Readout:

    • Visual: Turbidity indicates growth.

    • Colorimetric (Validation): Add 30 µL Resazurin. Blue

      
       Pink indicates viable cells (growth). Blue indicates inhibition.
      
  • Controls:

    • Positive Control: Ciprofloxacin (0.015 – 2 µg/mL range).

    • Negative Control: Sterile MHB + DMSO.

Protocol 2: Synthesis Check (Purity Validation)

Before biological testing, ensure the benzothiazine has not ring-contracted to a benzothiazole (a common side reaction).

  • Validation Step: Run TLC (Thin Layer Chromatography) and

    
    H-NMR.[4]
    
  • Marker: Benzothiazoles typically show a distinct downfield shift of aromatic protons compared to their benzothiazine precursors.

Part 6: Challenges & Future Directions

  • Resistance: Benzothiazoles targeting GyrB face mutation-driven resistance. Hybrids (e.g., Benzothiazole-Ciprofloxacin conjugates) are being developed to create "dual-targeting" agents.

  • Toxicity: 1,4-Benzothiazines can generate excessive ROS, leading to cytotoxicity in mammalian cells. Safety profiling (CC50) is mandatory early in development.

  • Solubility: Many potent benzothiazoles are highly planar and insoluble. Formulation strategies (nanoparticles, salt formation) are often required for in vivo efficacy.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. MDPI Molecules. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. RSC Advances. [Link]

  • Red Hair Benzothiazines and Benzothiazoles: Mutation-Inspired Chemistry in the Quest for Functionality. Accounts of Chemical Research. [Link]

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics. RSC Advances. [Link]

Sources

A-Senior-Application-Scientist's-Guide-to-Elemental-Analysis-for-Benzothiazine-Purity-Determination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards for determining the purity of benzothiazine, a crucial heterocyclic compound in drug development.[1][2][3] It is intended for researchers, scientists, and drug development professionals seeking to ensure the quality and consistency of their pharmaceutical products.[4]

The purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of any drug product.[4] For benzothiazine derivatives, which exhibit a wide range of pharmacological activities, including anticancer and antihypertensive properties, stringent purity control is non-negotiable.[1][2] Elemental analysis, specifically the determination of carbon, hydrogen, nitrogen, and sulfur (CHNS), is a fundamental technique for this purpose.[4][5] It provides a direct measure of the elemental composition of a sample, which can be compared against the theoretical values of the pure compound to establish its purity.[6]

The-Pivotal-Role-of-Elemental-Analysis-in-Pharmaceutical-Purity

Elemental analysis is a cornerstone of pharmaceutical quality control, employed from raw material validation to final product verification.[4] Its significance lies in its ability to:

  • Confirm Molecular Formula: By providing the percentage composition of key elements (C, H, N, S), it helps to verify the chemical structure of the synthesized benzothiazine derivative.[7]

  • Quantify Purity: The deviation of the experimentally determined elemental composition from the theoretical values allows for a quantitative assessment of the compound's purity.[6]

  • Detect Impurities: Significant deviations can indicate the presence of organic or inorganic impurities, starting materials, by-products, or residual solvents.[8]

International regulatory bodies, such as the International Council for Harmonisation (ICH), have established guidelines for impurity control in new drug substances.[8][9][10] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities.[8][9][11] While elemental analysis is a powerful tool for overall purity, it is often used in conjunction with other techniques like chromatography for the separation and identification of specific impurities.[5]

Comparing-Elemental-Analysis-Techniques

The most widely adopted method for CHNS analysis is combustion analysis .[12][13] This technique involves the complete combustion of the sample in a high-temperature furnace in an oxygen-rich environment.[7][13] The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detectors.[13]

FeatureCombustion Analysis (CHNS/O)Inductively Coupled Plasma (ICP-MS/OES)X-Ray Fluorescence (XRF)
Principle High-temperature combustion and detection of resulting gases.[13][14]Excitation of atoms and ions in high-energy plasma and detection of emitted light.[15]Excitation of atoms by X-rays and detection of emitted fluorescent X-rays.
Elements Detected C, H, N, S, O.[7]A wide range of elements, primarily metals and some non-metals.[15][16]A wide range of elements, typically heavier than sodium.[17]
Primary Application Purity determination of organic compounds.[4][5]Quantification of elemental impurities, particularly trace metals.[15][17][16]Screening for elemental impurities, especially metal catalysts.[17][18]
Sample Preparation Minimal; requires finely ground, homogenous solid or liquid samples.[5]Often requires sample digestion in acid.[19]Minimal for solids and liquids.[18]
Speed Rapid, with analysis times of a few minutes per sample.[5]Slower due to sample preparation.Very rapid, suitable for high-throughput screening.[17][18]
Cost Relatively low cost per analysis.[5]Higher initial instrument cost and operational expenses.[17]Lower initial cost compared to ICP, cost-effective for screening.[17]
Regulatory Acceptance Widely accepted for purity determination.[4]Mandated by USP <232> and ICH Q3D for elemental impurities.[20][21]Used as a complementary screening tool.[17][18]

While ICP and XRF are powerful for detecting elemental impurities, particularly residual metal catalysts from synthesis, combustion-based CHNS analysis remains the gold standard for assessing the overall purity of the organic benzothiazine molecule itself.[17][18]

Experimental-Protocol:-Purity-Determination-of-a-Benzothiazine-Derivative-by-Combustion-Analysis

This protocol outlines the steps for determining the purity of a synthesized benzothiazine derivative using a modern CHNS elemental analyzer.

1.-Instrument-and-Reagent-Preparation
  • Instrument: A CHNS elemental analyzer capable of high-temperature combustion (typically ~1000°C).[13]

  • Gases: High-purity helium (carrier gas) and oxygen (combustion gas).[13]

  • Reference Materials: Certified Reference Materials (CRMs) are crucial for calibration and validation.[22][23] These should be organic compounds with accurately known and certified percentages of C, H, N, and S, such as acetanilide or sulfanilamide.[13][24]

  • Sample Containers: Tin or silver capsules for solid samples.

2.-Calibration

The instrument must be calibrated to ensure accurate quantification. This is achieved by analyzing known amounts of a CRM. The instrument's software then generates a calibration curve for each element.

3.-Sample-Preparation-and-Analysis
  • Homogenization: The benzothiazine sample must be finely ground to ensure homogeneity.[5]

  • Weighing: Accurately weigh a small amount of the sample (typically 1-3 mg) into a sample container.

  • Analysis: The sample is introduced into the combustion furnace of the elemental analyzer. The resulting gases are separated and detected, and the software calculates the percentage of C, H, N, and S in the sample.

Workflow-Diagram

Elemental_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Benzothiazine Sample Weighing Accurate Weighing (1-3 mg) Sample->Weighing CRM Certified Reference Material (e.g., Acetanilide) CRM->Weighing Calibration Analyzer CHNS Elemental Analyzer Weighing->Analyzer Combustion Combustion (~1000°C in O2) Analyzer->Combustion Separation Gas Separation (GC) Combustion->Separation Detection Detection (TCD) Separation->Detection RawData Detector Signals Detection->RawData Calculation Calculate %C, %H, %N, %S RawData->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Purity Determine Purity Comparison->Purity

Caption: Workflow for Benzothiazine Purity Analysis.

Interpreting-the-Results-and-Calculating-Purity

The output from the elemental analyzer is the weight percentage of C, H, N, and S in the sample. To determine the purity, these experimental values are compared to the theoretical percentages calculated from the molecular formula of the pure benzothiazine derivative.

Calculating-Theoretical-Percentages
  • Determine the Molecular Formula: For a generic benzothiazine, the molecular formula is C₈H₇NS.[25]

  • Calculate the Molecular Weight: Sum the atomic weights of all atoms in the molecule.

  • Calculate the Mass Percentage of Each Element: (Mass of Element in Molecule / Molecular Weight) * 100

Calculating-Sample-Purity

The purity of the sample can be estimated by comparing the experimental and theoretical percentages. For example, focusing on the heteroatoms (N and S) which are less likely to be present in common solvents or impurities:

Purity (%) = (Experimental %N / Theoretical %N) * 100

A more rigorous approach involves considering all elements. A common acceptance criterion in pharmaceutical analysis is that the experimental values should be within ±0.4% of the theoretical values.[1][26][27][28]

Example-Calculation

Let's assume a synthesized benzothiazine derivative has the molecular formula C₁₅H₁₄N₂O₂S.

ElementAtomic WeightNumber of AtomsTotal MassTheoretical %Experimental %
Carbon (C)12.0115180.1559.5859.45
Hydrogen (H)1.011414.144.684.72
Nitrogen (N)14.01228.029.279.21
Oxygen (O)16.00232.0010.5910.65
Sulfur (S)32.07132.0710.6110.55
Total 302.38 100.00

In this example, the experimental values are all within ±0.4% of the theoretical values, indicating a high degree of purity.

The-Importance-of-Certified-Reference-Materials-(CRMs)

The accuracy and reliability of elemental analysis are fundamentally dependent on the quality of the reference materials used for calibration and validation.[22][23] CRMs are produced under stringent manufacturing procedures and are accompanied by a certificate that provides the certified property value, its associated uncertainty, and a statement of metrological traceability.[23]

  • Ensuring Accuracy: CRMs provide a benchmark for accurate measurements.[22]

  • Method Validation: They are invaluable for validating analytical methods, assessing accuracy, precision, and linearity.[22]

  • Regulatory Compliance: The use of CRMs is often required by quality management systems like ISO/IEC 17025 and is essential for regulatory submissions.[23]

Several reputable suppliers offer a wide range of organic CRMs suitable for CHNS analysis, manufactured in accordance with standards such as ISO 17034.[21][24][29]

Conclusion

Elemental analysis, particularly combustion-based CHNS analysis, is an indispensable tool for establishing the purity of benzothiazine derivatives in a pharmaceutical setting.[4][5] Its speed, accuracy, and cost-effectiveness make it a routine method for verifying the elemental composition and, by extension, the purity of synthesized active pharmaceutical ingredients.[5] When performed with properly calibrated instrumentation and validated with certified reference materials, elemental analysis provides the robust and reliable data necessary to meet the stringent quality standards of the pharmaceutical industry and ensure the safety and efficacy of new drug products.[4][22]

References

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • International Council for Harmonisation. Impurities in new drug substances Q3A (R2). October 25, 2006. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. October 7, 2025. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. October 1, 2006. [Link]

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Malvern Panalytical. Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. September 13, 2024. [Link]

  • UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector. [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. June 12, 2025. [Link]

  • Agilent. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • Contract Laboratory. Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. November 15, 2024. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. April 29, 2008. [Link]

  • AZoM. What is a CHNS Elemental Analyzer?. October 19, 2023. [Link]

  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. February 10, 2026. [Link]

  • Shimadzu. Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. [Link]

  • SGS. Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. [Link]

  • Pharmaceutical Technology. Elemental Impurity Analysis. February 8, 2026. [Link]

  • EST Analytical. Total Nitrogen/Sulfur Combustion Analyzer. [Link]

  • National Institutes of Health. An International Study Evaluating Elemental Analysis. [Link]

  • Chemistry Steps. How to Determine the Purity of a Substance using Elemental Analysis. August 22, 2021. [Link]

  • Wikipedia. Certified reference materials. [Link]

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • HTDS. Carbon / Nitrogen / Sulfur Analysis by Combustion 928 Series. [Link]

  • National Institutes of Health. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. [Link]

  • National Institutes of Health. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. September 10, 2024. [Link]

  • Malvern Panalytical. How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. October 15, 2024. [Link]

  • Crea Analytical. Total Sulfur Analysis. [Link]

  • Mestrelab Resources. Purity Calculation. January 11, 2013. [Link]

  • PAC LP. Nitrogen & Sulfur Process Analytics. [Link]

  • ResearchGate. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. September 10, 2024. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Benzothiazine, Dihydroquinazolinone and Oxazepine Derivatives from 1, 8-Naphthalic Anhydride and Evaluation of Their Antimicrobial Activity. August 6, 2025. [Link]

  • MDPI. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. August 15, 2016. [Link]

  • RSC Publishing. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. [Link]

  • National Institutes of Health. Benzothiazine. [Link]

Sources

A Comparative Guide to the Biological Activities of 3,1-Benzothiazines and Quinazolines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, 3,1-benzothiazines and quinazolines have emerged as privileged structures, demonstrating a broad spectrum of pharmacological effects. This guide offers an in-depth, objective comparison of the biological activities of these two important classes of compounds, supported by experimental data to inform and guide researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.

Introduction to the Scaffolds: Structural Analogs with Divergent Potential

At a glance, the 3,1-benzothiazine and quinazoline ring systems share a bicyclic architecture, fusing a benzene ring to a six-membered heterocycle. However, the replacement of a nitrogen atom in the pyrimidine ring of quinazoline with a sulfur atom in the thiazine ring of 3,1-benzothiazine introduces significant changes in the molecule's electronics, conformation, and ultimately, its biological profile. Quinazolines, with their extensive history in medicinal chemistry, have given rise to several FDA-approved drugs, particularly in oncology.[1][2] 3,1-Benzothiazines, while less explored, are gaining increasing attention for their diverse and potent biological activities.[3][4] This guide will delve into a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: A Tale of Two Scaffolds in Oncology

Both quinazoline and benzothiazine derivatives have demonstrated significant potential as anticancer agents, often through distinct mechanisms of action.

Quinazolines: Clinically Validated Kinase Inhibitors

The quinazoline scaffold is a cornerstone in the development of tyrosine kinase inhibitors (TKIs). Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature a 4-anilinoquinazoline core and have revolutionized the treatment of certain cancers.[1][5] These compounds typically function by competing with ATP for binding to the catalytic domain of epidermal growth factor receptor (EGFR), thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[5]

The extensive research into quinazoline-based anticancer agents has generated a vast amount of data. For instance, numerous studies have reported the IC50 values of various quinazoline derivatives against a panel of cancer cell lines, as summarized in the table below.

Representative Quinazoline DerivativesCancer Cell LineIC50 (µM)Reference
GefitinibHeLa4.3[6]
GefitinibMDA-MB-23128.3[6]
Compound 21 (a 2-thioxoquinazolin-4-one derivative)HeLa1.85[6]
Compound 22 (a 2-thioxoquinazolin-4-one derivative)MDA-MB-2312.12[6]
A quinazoline-1,2,4-thiadiazole derivative (Compound 32)A5490.02[7]
A quinazoline-1,2,4-thiadiazole derivative (Compound 32)MCF-70.33[7]
3,1-Benzothiazines and Related Benzothiazoles: Emerging Antiproliferative Agents

While not as clinically established as quinazolines, 3,1-benzothiazines and their isomeric cousins, benzothiazoles, have shown promising antiproliferative activities against a range of cancer cell lines.[3][8][9] Their mechanisms of action appear to be more diverse, with some derivatives inducing apoptosis and cell cycle arrest through pathways that may not be solely dependent on kinase inhibition.[10]

The following table presents a selection of experimental data for benzothiazole and 3,1-benzothiazine derivatives, allowing for an indirect comparison with their quinazoline counterparts.

Representative Benzothiazole/3,1-Benzothiazine DerivativesCancer Cell LineIC50 (µM)Reference
A 2-aryl-4H-3,1-benzothiazine derivativeVarious human cancer cell linesMore potent than cisplatin[3][9]
A benzothiazole derivative (Compound A)HepG256.98 (24h), 38.54 (48h)[10]
A benzothiazole derivative (Compound B)HepG259.17 (24h), 29.63 (48h)[10]
A naphthalimide-benzothiazole derivative (Compound 67)HT-293.47[8]
A naphthalimide-benzothiazole derivative (Compound 67)A5493.89[8]
A naphthalimide-benzothiazole derivative (Compound 67)MCF-75.08[8]

Comparative Insight: While a direct head-to-head comparison is lacking in the literature, the available data suggests that both scaffolds can produce highly potent anticancer agents. Quinazolines have a proven track record as kinase inhibitors, leading to successful clinical applications. Benzothiazines, on the other hand, represent a promising and less explored chemical space with the potential for novel mechanisms of anticancer action. The comparable or, in some cases, superior IC50 values of benzothiazine derivatives against cell lines like A549 and MCF-7 highlight their potential as a viable alternative for anticancer drug development.

Antimicrobial Activity: Broad-Spectrum Potential of Both Heterocycles

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Both quinazoline and benzothiazine derivatives have been investigated for their antimicrobial properties.

Quinazolines: A Scaffold with Diverse Antimicrobial Profiles

The quinazoline core has been incorporated into a variety of molecules exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][11] The mechanism of their antimicrobial action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Below is a summary of the minimum inhibitory concentration (MIC) values for some quinazoline derivatives against common microbial strains.

Representative Quinazoline DerivativesMicrobial StrainMIC (µg/mL)Reference
Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8ga)E. coli8[11]
Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8gc)S. aureus4[11]
Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8gd)A. niger8[11]
Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8gd)C. albicans16[11]
Piperazine-fused quinazoline derivativesMethicillin-resistant S. aureus4[12]
Benzothiazines: Promising Activity Against Gram-Positive Bacteria

Benzothiazine derivatives, particularly 1,2-benzothiazines, have demonstrated notable activity against Gram-positive bacteria.[13][14] Some studies suggest that their efficacy is linked to the nature of substituents on the benzothiazine ring system.

The following table provides MIC values for representative benzothiazine derivatives.

Representative Benzothiazine DerivativesMicrobial StrainMIC (µg/mL)Reference
A 1,2-benzothiazine derivative (Compound 31)B. subtilis25-600[14]
A 1,2-benzothiazine derivative (Compound 33)S. aureus25-600[14]
Pyrazolo-1,2-benzothiazine acetamide (Compound 7h)Methicillin-resistant S. aureus8[15]
A tetrazine-benzothiazole derivative (Compound 4b)E. faecium8[16]
A tetrazine-benzothiazole derivative (Compound 4b)A. baumannii16[16]

Comparative Insight: Both quinazolines and benzothiazines offer promising scaffolds for the development of new antimicrobial agents. The available data indicates that quinazoline derivatives may possess a broader spectrum of activity, with demonstrated efficacy against both bacteria and fungi. Benzothiazines have shown particularly strong potential against challenging Gram-positive pathogens, including resistant strains of S. aureus. Further exploration of structure-activity relationships for both scaffolds is warranted to optimize their antimicrobial profiles.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, and the development of effective anti-inflammatory agents remains a significant therapeutic goal. Both quinazoline and benzothiazine derivatives have been explored for their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quinazolines: From Traditional NSAIDs to Selective COX-2 Inhibitors

The anti-inflammatory properties of quinazolines have been recognized for some time, with proquazone and fluproquazone being examples of quinazoline-based non-steroidal anti-inflammatory drugs (NSAIDs).[17] More recent research has focused on developing quinazoline derivatives with improved selectivity for COX-2 over COX-1, aiming to reduce the gastrointestinal side effects associated with traditional NSAIDs.[1][18]

The table below showcases the COX inhibitory activity of selected quinazoline derivatives.

Representative Quinazoline DerivativesCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
A 2,3-disubstituted 4(3H)-quinazolinone (Compound 4)>1000.33>303[18]
A 2,3-disubstituted 4(3H)-quinazolinone (Compound 6)>1000.40>250[18]
A quinazolinone-ibuprofen conjugate (Compound 7c)10.190.03339.7[1]
A pyrazolo[1,5-a]quinazoline derivative---[3]
Benzothiazines: A Scaffold for Potent COX Inhibition

Benzothiazine derivatives, particularly those of the 1,2-benzothiazine class, have also been identified as potent inhibitors of COX enzymes.[19] The well-known NSAID, meloxicam, belongs to this chemical class. Research in this area is focused on synthesizing novel benzothiazine analogs with enhanced potency and selectivity.[20][21]

The following table summarizes the COX inhibitory data for some benzothiazine derivatives.

Representative Benzothiazine DerivativesCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)Reference
Meloxicam---[20]
A tricyclic 1,2-thiazine derivative---[20]
EX15 (a 1,2-benzothiazine derivative)--High selectivity for COX-2[19]
A pyrrolo-pyridine derivativeSimilar to meloxicamSimilar to meloxicam-[21]

Comparative Insight: Both quinazolines and benzothiazines have proven to be effective scaffolds for the development of anti-inflammatory agents targeting COX enzymes. The ability to fine-tune the substitution pattern on both ring systems allows for the modulation of potency and selectivity. The development of highly selective COX-2 inhibitors from both classes demonstrates their potential to yield safer anti-inflammatory drugs. The choice between these scaffolds may depend on other desired properties, such as pharmacokinetic profiles and potential for off-target effects.

Experimental Methodologies: A Guide to In Vitro Assays

To ensure the reproducibility and validity of the presented findings, it is crucial to understand the experimental protocols employed. Below are outlines of the standard in vitro assays used to evaluate the biological activities discussed in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read Measure absorbance at ~570 nm add_solvent->read calculate Calculate IC50 values read->calculate

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

Broth_Microdilution start Prepare serial dilutions of test compounds in broth inoculate Inoculate with a standardized microbial suspension start->inoculate incubate Incubate at an appropriate temperature and duration inoculate->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Anti-inflammatory Activity: COX Inhibition Assay

Cyclooxygenase (COX) inhibition assays measure the ability of a compound to block the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins.

Workflow:

COX_Inhibition_Assay start Prepare reaction mixture with COX enzyme and heme add_inhibitor Add test compound at various concentrations start->add_inhibitor incubate1 Pre-incubate add_inhibitor->incubate1 add_substrate Add arachidonic acid (substrate) incubate1->add_substrate incubate2 Incubate to allow for prostaglandin production add_substrate->incubate2 measure Measure prostaglandin levels (e.g., by ELISA or colorimetric assay) incubate2->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow of a COX inhibition assay.

Conclusion: Charting the Future of Drug Discovery with Privileged Scaffolds

This comparative guide illuminates the significant and, at times, overlapping biological potential of 3,1-benzothiazines and quinazolines. Quinazolines, with their well-established role as kinase inhibitors, continue to be a fertile ground for the development of targeted cancer therapies. The wealth of existing research provides a solid foundation for further optimization and exploration of new therapeutic applications.

3,1-Benzothiazines and their related isomers, while less mature in their clinical development, represent an exciting frontier in medicinal chemistry. The promising anticancer, antimicrobial, and anti-inflammatory activities demonstrated by this scaffold, often through potentially novel mechanisms, underscore the need for continued investigation. For drug discovery professionals, the choice between these two powerful heterocycles will depend on the specific therapeutic target and desired pharmacological profile. The data presented herein serves as a valuable resource to inform these critical decisions and to inspire the design of the next generation of innovative medicines.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Qadasy, Z. A. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851.
  • Gendron, T., Bérubé, G., & D’Amours, M. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters, 12(4), 585-591.
  • Gieroba, D., Gasińska, A., & Jarosz-Wilkołazka, A. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2536.
  • González-López, V., Lavilla, R., & Teixidó, J. (2007). New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells. Cancer Biology & Therapy, 6(6), 850-857.
  • Hassan, A. S., Haiba, M. E., & El-Nassar, S. A. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 6(32), 8263-8284.
  • Janežič, D., Lešnik, S., & Stare, J. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters, 12(4), 585–591.
  • Khan, I., Zaib, S., & Batool, S. (2020). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 25(11), 2693.
  • Kumar, A., Sharma, S., & Kumar, D. (2016). Design, synthesis of 2,3-disubstitued 4 (3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3656-3665.
  • Mosa, M. N., & Al-Zahrani, A. S. (2017).
  • Ökten, S., Yılmaz, İ., & Süyür, N. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Gastroenterology Research and Practice, 2025, 1-13.
  • Sharma, P., & Kumar, A. (2018). Design and Synthesis of Imidazo/Benzimidazo [1, 2-c] quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS omega, 3(11), 16393-16402.
  • Singh, P., & Kaur, M. (2022). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 22(1), 107-129.
  • Soliman, A. M., & Ahmed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18.
  • Stefanska, J., Bielenica, A., & Wesołowska, O. (2015). Synthesis and anticancer activity of new 2-aryl-4H-3, 1-benzothiazines. Archiv der Pharmazie, 348(10), 717-726.
  • Fathy, U. S., Yousif, M. N., El-Deen, E. M., & Fayed, E. A. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • Al-Suwaidan, I. A., & Al-Abdullah, N. H. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Current Topics in Medicinal Chemistry, 22(12), 1035-1044.
  • Lee, H. J., Park, S. J., & Kim, J. S. (2014). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3471.
  • Al-Suwaidan, I. A., & Al-Abdullah, N. H. (2022). The antibacterial activity of quinazoline and quinazolinone hybrids. Current Topics in Medicinal Chemistry, 22(12), 1035-1044.
  • Kim, D. H., Lee, J. Y., & Park, C. H. (2020). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 25(21), 5038.
  • El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2023). IC 50 in nM of the synthesized compounds 2a-h and 3a-i on COX-1 and COX-2 enzymes.
  • Szałaj, N., & Paneth, P. (2022). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. International Journal of Molecular Sciences, 23(19), 11389.
  • Al-Salahi, R., Al-Omar, M. A., & Alswiadan, I. A. (2023). Antibacterial, antibiofilm and anti-quorum sensing activities of 1, 2, 3, 5-tetrazine derivatives linked to a benzothiazole moiety. Journal of Taibah University Medical Sciences, 18(4), 799-808.
  • Patel, C., Bassin, J. P., Scott, M., Hunter, A. P., Martin, L., & Goyal, M. (2016).
  • Patel, C., Bassin, J. P., Scott, M., Martin, L., & Goyal, M. (2016).
  • Sabir, M. W., Khan, M., & Choudhary, M. I. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1, 2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 21, 1-11.
  • Szałaj, N., Paneth, P., & Jezierska, A. (2021).
  • El-Gazzar, A. R. B. A., & Hafez, H. N. (2011). 4-Hydroxy-2-methyl-N-(2-thiazole)-2H-1, 2-benzothiazine-3-carboxamide-1, 1-dioxide (EX15) and its Cu (II) Complex as New Oxicam Selective Cyclooxygenase-2 Inhibitors.
  • Szałaj, N., Paneth, P., & Jezierska, A. (2020). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo [3, 4-c] pyridine-1, 3 (2H)-diones Derivatives. International journal of molecular sciences, 21(21), 8206.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-imino-4H-3,1-benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL SAFETY PROTOCOL: 4-Imino-4H-3,1-benzothiazine-2-thiol

Executive Summary & Risk Profile

You have acquired This compound , a heterocyclic scaffold frequently used in the synthesis of bioactive agents (e.g., antimicrobials, calpain inhibitors).[1]

Do not treat this merely as a generic organic solid. Because this compound combines a benzothiazine core (often pharmacologically active) with a thiol/thione moiety (reactive, prone to oxidation, potential sensitizer), you must adopt a Potent Compound Safety Strategy (PCSS) .[1]

The "Why" Behind the Protocol (Mechanism of Hazard):

  • Bioactivity: Benzothiazines are designed to interact with biological enzymes. Until specific toxicology data confirms otherwise, assume this compound has a low occupational exposure limit (OEL).[1]

  • Thiol/Thione Tautomerism: The -SH group can evolve hydrogen sulfide (H₂S) or sulfur oxides (SOx) if improperly acidified or burned. It also presents a high risk of olfactory fatigue (loss of smell sensitivity) and skin sensitization.

  • Imine Reactivity: The 4-imino group is susceptible to hydrolysis, potentially releasing ammonia or amine byproducts under acidic conditions.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for thiolated heterocycles due to their permeation potential and biological activity.

PPE CategoryRecommendationTechnical Rationale
Hand Protection Double Nitrile (minimum 5 mil outer, 4 mil inner)Thiols can permeate thin rubber.[1] Double gloving provides a "breakthrough buffer" and allows immediate outer-glove removal upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. Thiol-based powders are often electrostatic; goggles prevent dust migration into the lacrimal duct.
Respiratory Fume Hood (Primary) or P100/N95 (Secondary)Primary: Handle only in a certified fume hood. Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 respirator is required to prevent inhalation of bioactive dust.[1]
Body Tyvek® Lab Coat or ApronCotton lab coats absorb thiols, retaining the "stench" and potential irritants. Disposable Tyvek sleeves/aprons prevent cross-contamination of street clothes.

Operational Workflow: Step-by-Step

The following workflow minimizes static discharge (common with organic powders) and exposure.

Phase A: Preparation
  • Static Control: Place an ionizing fan or antistatic gun near the balance. Benzothiazine powders are prone to static cling, which causes "jumping" during weighing.[1]

  • Solvent Selection: Pre-select solvents. This compound is likely soluble in DMSO or DMF. Avoid protic solvents (methanol/water) for long-term storage to prevent imine hydrolysis.

Phase B: Active Handling (Weighing & Synthesis)
  • The "Draft Shield" Technique: If your balance is in a high-flow fume hood, use a secondary draft shield (acrylic box) to stabilize the reading without turning off the hood fan.

  • Solubilization: Add solvent slowly down the side of the vial. Do not squirt directly onto the powder to avoid aerosolization.

Phase C: Decontamination (The Oxidation Method)

Do not use simple soap and water for thiol spills—it spreads the smell.

  • Prepare Decon Solution: 10% Bleach (Sodium Hypochlorite) OR 1M aqueous NaOH.

  • Mechanism: The oxidant converts the smelly/reactive thiol (-SH) into a non-volatile, odorless sulfonate (-SO₃H).

  • Apply: Cover contaminated surfaces with the solution. Let sit for 10 minutes. Wipe with paper towels.

Visualized Safety & Logic Flow

The following diagram illustrates the decision-making process for handling this specific compound class.

SafetyProtocol Risk RISK ASSESSMENT (Thiol + Bioactive Core) Engineering ENGINEERING CONTROLS (Fume Hood + Static Ionizer) Risk->Engineering Required PPE PPE DONNING (Double Nitrile + Goggles) Engineering->PPE Pre-Work Handling ACTIVE HANDLING (Weighing & Solubilization) PPE->Handling Proceed Spill Spill / Contamination? Handling->Spill Decon OXIDATIVE DECON (10% Bleach -> Sulfonate) Spill->Decon YES (Neutralize Thiol) Disposal WASTE DISPOSAL (Segregated Sulfur Stream) Spill->Disposal NO (Routine Waste) Decon->Disposal

Caption: Operational logic flow ensuring containment of bioactive dust and neutralization of thiol reactivity.

Disposal & Emergency Considerations

Waste Segregation (Critical):

  • Do NOT mix with acidic waste streams. Acid + Thiol/Thione = Potential release of H₂S gas (highly toxic).

  • Labeling: Clearly label waste containers as "Sulfur-Containing Organic / Thiol Waste."

  • Segregation: Keep separate from oxidizers (nitric acid, peroxides) in the waste cabinet to prevent uncontrolled exothermic oxidation.[1]

First Aid:

  • Eye Contact: Flush for 15 minutes. The benzothiazine ring can be a mucous membrane irritant.

  • Skin Contact: Wash with soap and water, then treat with a mild oxidant (like hydrogen peroxide) if the "rotten egg" smell persists, indicating thiol absorption.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2011).[2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor. [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Benzothiazine - Compound Summary & Biological Activities.[3] National Library of Medicine. [Link]

  • Szczęśniak-Sięga, B., et al. (2020).[1][3] Evaluation of 1,2-Benzothiazine Derivatives In Vitro Activity.[1][3] National Center for Biotechnology Information (PMC). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.